Copper(II) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
oxocopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDLSVMHZLSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS], Finely divided black particulate dispersed in air. [Note: Exposure may occur in copper & brass plants and during the welding of copper alloys.] | |
| Record name | Copper oxide (CuO) | |
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| Record name | Copper(II) oxide | |
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| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
1026 °C (decomp), Decomposes | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
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Solubility |
Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide., Insoluble | |
| Record name | COPPER(II) OXIDE | |
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| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
6.315 @ 14 °C/4 °C, 6.4 (CuO) | |
| Record name | COPPER(II) OXIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Pressure |
0 mmHg (approx) | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS No. |
163686-95-1, 1317-38-0 | |
| Record name | Copper oxide (Cu2O3) | |
| Source | CAS Common Chemistry | |
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| Record name | Copper oxide (CuO) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Copper(II) oxide | |
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| Record name | Copper oxide | |
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| Record name | Copper oxide (CuO) | |
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| Record name | Copper oxide | |
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| Record name | COPPER(II) OXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
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Melting Point |
1326 °C, 1879 °F (Decomposes) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Methodologies and Fabrication Techniques for Copper Ii Oxide
Solution-Based Approaches for Copper(II) Oxide Nanostructure Synthesis
A variety of solution-based techniques have been developed to produce CuO nanostructures with tailored morphologies and functionalities. These methods leverage chemical reactions in a liquid medium to precipitate, grow, or assemble CuO nanoparticles, nanowires, nanorods, and other complex architectures.
Chemical Precipitation Techniques and Their Advancements
Chemical precipitation is a widely used and straightforward method for synthesizing this compound nanoparticles. scirp.orgnih.gov This technique involves the reaction of a copper salt precursor, such as copper sulfate (B86663) (CuSO₄·5H₂O) or copper chloride (CuCl₂), with an alkaline solution, typically sodium hydroxide (B78521) (NaOH), to precipitate copper hydroxide (Cu(OH)₂). scirp.orgscielo.brijcrcps.com This intermediate is then dehydrated to form CuO, often through a subsequent heat treatment or calcination step. scirp.orgijcrcps.com
The simplicity and cost-effectiveness of precipitation have made it an attractive method for large-scale production. nih.govresearchgate.net Advancements in this technique have focused on controlling the particle size and morphology by carefully manipulating reaction parameters. Factors such as the concentration of precursors, reaction temperature, and pH play a crucial role in determining the final characteristics of the CuO nanoparticles. researchgate.net For instance, studies have shown that varying the concentration of the copper salt solution and the reaction temperature can influence the resulting particle size and structure. researchgate.net
The co-precipitation method, a variation of chemical precipitation, is also frequently employed. scielo.br This approach involves the simultaneous precipitation of the target compound along with other substances. It is particularly noted for its ability to produce materials at low temperatures and with easily manageable waste products. scielo.br Research has demonstrated the synthesis of CuO nanorods with average dimensions of approximately 73 nm in length and 16 nm in width using a co-precipitation method. scielo.br
Table 1: Influence of Precursor and Temperature on CuO Nanoparticle Synthesis via Precipitation
| Precursor Salt | Concentration (M) | Temperature (°C) | Resulting Morphology |
|---|---|---|---|
| CuSO₄·5H₂O | 0.1 | 50 | Nanoparticles |
| CuSO₄·5H₂O | 0.2 | 50 | Nanoparticles |
| CuSO₄·5H₂O | 0.1 | 75 | Nanostructured particles |
| CuSO₄·5H₂O | 0.2 | 75 | Nanostructured particles |
| CuCl₂·2H₂O | 0.1 | 50 | Not specified |
| CuCl₂·2H₂O | 0.2 | 50 | Not specified |
| CuCl₂·2H₂O | 0.1 | 75 | Not specified |
| CuCl₂·2H₂O | 0.2 | 75 | Not specified |
Data sourced from a study on a facile co-precipitation method. researchgate.net
Hydrothermal and Solvothermal Synthesis of this compound
Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide array of this compound nanostructures with controlled morphologies. mdpi.com These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. The ability to precisely control reaction parameters like temperature, time, pH, and the presence of surfactants allows for the tailored growth of specific nanostructures. mdpi.comdergipark.org.tr
A key advantage of the hydrothermal method is its ability to produce highly crystalline materials at relatively low temperatures. sapub.org Research has demonstrated that by simply adjusting the pH of the reaction medium, CuO nanostructures with distinct morphologies such as nanoparticles, nanorods, and nanosheets can be successfully produced. mdpi.com Specifically, nanoparticles have been formed at a pH of 4, nanorods at a pH of 7, and nanosheets at a pH of 12. mdpi.com This morphological control is attributed to the varying growth rates of different crystal facets influenced by intermediate species in the reaction. mdpi.com
The solvothermal process offers additional flexibility by utilizing organic solvents, which can influence the solubility of precursors and the surface chemistry of the growing nanocrystals, leading to different morphologies compared to hydrothermal synthesis. Both methods are effective in producing a range of CuO nanostructures, including nanowires and nanospheres, often anchored on substrates like reduced graphene oxide (rGO) for enhanced properties.
Table 2: Effect of pH on CuO Nanostructure Morphology in Hydrothermal Synthesis
| pH Level | Resulting CuO Morphology |
|---|---|
| 4 | Nanoparticles |
| 7 | Nanorods |
| 12 | Nanosheets |
This table illustrates the significant influence of pH on the final morphology of CuO nanostructures synthesized via the hydrothermal method. mdpi.com
Sol-Gel Methodologies for Tailored this compound Materials
The sol-gel method is a versatile, low-temperature technique used to synthesize this compound materials with controlled structures and properties. kashanu.ac.irrsc.org This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, a copper precursor, such as copper chloride (CuCl₂) or copper nitrate (B79036), is dissolved in a solvent, often an alcohol, and then undergoes hydrolysis and polycondensation reactions to form a three-dimensional network of particles. researchgate.netsemanticscholar.org
One of the primary advantages of the sol-gel method is the ability to tailor the final product's properties by carefully controlling reaction parameters. kashanu.ac.ir Factors such as the concentration of reactants, calcination temperature, and calcination time significantly impact the particle size and purity of the resulting CuO nanopowders. kashanu.ac.ir For example, research has shown that the calcination temperature has the most substantial influence on the final particle size. kashanu.ac.ir Furthermore, the ratio of the copper precursor to the precipitating agent can determine the phase of the copper oxide, with different ratios leading to the formation of either pure CuO or a mixture including Copper(I) oxide (Cu₂O). kashanu.ac.ir
The sol-gel technique can be used to produce various forms of CuO, including nanoparticles and thin films. researchgate.netresearchgate.net The morphology of the synthesized nanostructures can also be influenced by the specific precursors and solvents used. For instance, the use of copper acetate (B1210297) monohydrate in a precipitation-like sol-gel process can yield spherical nanostructures, while using copper chloride in an ethanol-based system can result in reef-like structures. researchgate.netsemanticscholar.org This method's adaptability makes it a valuable tool for creating tailored CuO materials for various applications. researchgate.net
Microwave-Assisted Synthesis for Controlled Morphology
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound nanostructures with controlled morphologies. mdpi.com This technique utilizes microwave irradiation to provide uniform and rapid heating of the reaction mixture, which can significantly accelerate reaction rates and lead to the formation of nanoparticles with a narrow size distribution and high purity. mdpi.com Compared to conventional heating methods, microwave synthesis offers several advantages, including shorter reaction times, energy efficiency, and better control over particle size and crystallinity. mdpi.com
The morphology of the resulting CuO nanostructures can be effectively controlled by adjusting various reaction parameters during the microwave-assisted process. Factors such as the choice of copper precursor, the type of mineralizing agent (e.g., Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)), the pH of the solution, and the use of structure-directing agents or templates all play a crucial role. scielo.bracs.orgscielo.br For example, using different mineralizing agents like NaOH and NH₄OH can lead to different agglomerate morphologies, such as larger plates versus agglomerated like-plates that form a spherical shape, respectively. scielo.brscielo.br The pH of the precursor solution has also been shown to be a key factor in determining the final morphology, with different pH values leading to the formation of distinct shapes like nano-belts or cubes. scielo.brscielo.br
Furthermore, the use of plant extracts, such as tea leaf and coffee powder extracts, in microwave-assisted synthesis has been explored as an environmentally benign approach to producing CuO nanoparticles. oiccpress.com This green synthesis route, accelerated by microwave irradiation, can produce spherical nanoparticles in a very short time frame. oiccpress.com The ability to rapidly synthesize CuO with diverse and controlled morphologies, including nanosheets, nanowhiskers, and dandelion-like structures, makes the microwave-assisted method a valuable tool in nanomaterial fabrication. researchgate.netresearchgate.net
Table 3: Influence of Mineralizing Agent on CuO Nanostructure Synthesis via Microwave Hydrothermal Method
| Mineralizing Agent | Precursor Solution pH | Resulting Morphology | Crystallite Size (nm) |
|---|---|---|---|
| NaOH | 13 | Agglomerate of larger plates | 13.78 |
| NH₄OH | 10 | Agglomerated like-plates resulting in a spherical shape | 14.23 |
Data from a study on CuO synthesis using the microwave hydrothermal method. scielo.brscielo.br
Sonochemical Synthesis and Its Applications
Sonochemical synthesis utilizes the energy of ultrasonic irradiation to induce chemical reactions and form nanostructured materials. nih.govnih.gov This method is based on the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.comnih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles. mdpi.com A key advantage of this technique is that it often does not require high bulk temperatures or pressures, making it a relatively mild and efficient process. mdpi.com
The morphology and size of the this compound nanoparticles produced via sonochemical synthesis can be controlled by various experimental parameters. These include the choice of copper precursor (e.g., copper(II) acetate or copper(II) sulfate pentahydrate), the use of a stabilizing agent like Hexadecyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (B124986) (PVP), and the composition of the reaction medium. nih.govnih.govmdpi.com For instance, the presence of urea (B33335) or sodium hydroxide in the reaction can lead to different morphologies, such as quasi-spherical microarchitectures or long-straw-like structures. nih.govresearchgate.net The concentration of the stabilizing agent and the reducing agent can also be tuned to produce stable, monodispersed nanoparticles with specific hydrodynamic diameters. nih.govmdpi.com
Sonochemical methods have been successfully employed to synthesize CuO nanostructures with various shapes, including nanodiscs and irregularly shaped flake-like structures. mdpi.com The technique has been applied to produce not only pure CuO nanoparticles but also composites, such as CuFe₂O₄@CuO, through ultrasound irradiation. mdpi.com The versatility and efficiency of sonochemical synthesis make it a valuable tool for producing CuO nanomaterials for a range of applications.
Table 4: Effect of Reagents on CuO Nanostructure Morphology in Sonochemical Synthesis
| Copper Precursor | Additional Reagent | Stabilizing Agent | Resulting Morphology |
|---|---|---|---|
| Copper(II) acetate | Urea | Polyvinylpyrrolidone (PVP) | Quasi-spherical microarchitectures |
| Copper(II) acetate | Sodium hydroxide | Polyvinylpyrrolidone (PVP) | Long-straw like structure |
Based on findings from sonochemical synthesis of CuO nanostructures. nih.govresearchgate.net
Electrochemical Deposition and Growth of this compound
Electrochemical deposition is a versatile and cost-effective technique for fabricating this compound films and nanostructures directly onto conductive substrates. worldscientific.comcapes.gov.br This method involves the application of an electrical potential or current to an electrochemical cell containing a copper-based electrolyte, leading to the deposition of CuO onto the cathode or the formation of a CuO layer on a copper anode through oxidation. worldscientific.comcambridge.org A significant advantage of this approach is the ability to control the morphology, thickness, and properties of the deposited material by precisely adjusting electrochemical parameters such as deposition voltage, current density, pH of the electrolyte, and deposition time. nih.govworldscientific.comcapes.gov.br
The morphology of the electrodeposited CuO can be tailored to produce a variety of nanostructures. For example, by varying the deposition voltage, researchers have successfully synthesized CuO with different shapes, including spherical and wheat spike-like structures. worldscientific.com The pH of the electrolyte solution also plays a critical role; for instance, monoclinic nanostructured CuO films with a star-like morphology have been synthesized in an acidic solution with a pH of 5.7. researchgate.netcapes.gov.br
The process often begins with the electrodeposition of cuprous oxide (Cu₂O), which can then be further oxidized to form hierarchical CuO nanostructures. cambridge.org This can be achieved by treating the Cu₂O film in an alkaline solution, leading to the formation of nanorods and nanoflakes. cambridge.org Anodic oxidation is another electrochemical approach where a copper substrate is used as the anode, and a CuO layer is grown on its surface. This method allows for the direct formation of CuO nanostructures on the copper material.
Table 5: Influence of Deposition Voltage on CuO Nanostructure Morphology
| Deposition Voltage | Resulting Morphology |
|---|---|
| Lower Voltage (specific value not provided) | Spherical |
| Higher Voltage (specific value not provided) | Wheat Spike |
This table illustrates the effect of deposition voltage on the morphology of CuO nanomaterials grown on nickel foam. worldscientific.com
Solid-State and Vapor-Phase Fabrication of this compound
The synthesis and fabrication of this compound (CuO) are achieved through a variety of solid-state and vapor-phase methods. These techniques allow for the production of CuO in different forms, from bulk powders to thin films and nanomaterials, by controlling reaction conditions such as temperature, atmosphere, and precursors.
Thermal Oxidation and Decomposition Pathways for this compound
This compound can be synthesized through direct thermal oxidation of copper metal or by the thermal decomposition of various copper salts.
Thermal Oxidation: The direct oxidation of copper metal in the presence of air or oxygen is a common method for producing copper oxides. The resulting oxide phase is highly dependent on the temperature. At temperatures below 200°C, the oxidation of copper primarily yields cuprous oxide (Cu₂O). researchgate.net In the temperature range of 300°C to 900°C, a mixture of both cuprous oxide (Cu₂O) and cupric oxide (CuO) is typically formed, with CuO present in the outer layer. researchgate.net The formation of a pure, highly crystalline CuO phase via thermal oxidation requires more extreme conditions, such as heating copper sheets for 24 hours in flowing air at 1000°C or for 8 hours in a pure oxygen atmosphere at the same temperature. researchgate.net The thermal oxidation process is influenced by two main diffusion mechanisms: outward lattice diffusion, which favors the formation of the Cu₂O phase, and grain boundary diffusion, which promotes the formation of the CuO phase. researchgate.netiosrjournals.org Using a fine copper powder as the starting material can enhance grain boundary diffusion, facilitating the formation of the CuO phase at lower temperatures. iosrjournals.org
Thermal Decomposition: Pyrolysis, or thermal decomposition, of copper-containing compounds is another effective route to synthesize CuO. wikipedia.org This method involves heating a precursor material, causing it to break down and form CuO along with other volatile products. Common precursors include copper(II) nitrate, copper(II) carbonate, and copper(II) hydroxide. wikipedia.org
Copper(II) Nitrate: Heating copper(II) nitrate to 180°C results in its decomposition into this compound, nitrogen dioxide, and oxygen. wikipedia.org
Copper(II) Carbonate: The thermal decomposition of green copper(II) carbonate yields black this compound and carbon dioxide gas. youtube.com This decomposition can occur at relatively low temperatures. youtube.com Similarly, basic copper carbonates like malachite (CuCO₃·Cu(OH)₂) and azurite (B1638891) (2CuCO₃·Cu(OH)₂) decompose to form CuO upon heating. researchgate.net Malachite decomposes in a single step around 380°C, simultaneously releasing water and carbon dioxide. researchgate.net
Copper(II) Hydroxide: Dehydration of copper(II) hydroxide through heating is a direct pathway to produce this compound and water. wikipedia.org A study on this process revealed it to be a consecutive process that includes an induction period, a surface reaction, and a phase boundary-controlled reaction, with the end of the first mass-loss step being the most efficient stage for obtaining CuO nanoparticles. acs.org
Copper Complexes: CuO nanorods can be synthesized by the thermal decomposition of a specially prepared square-pyramidal copper complex derived from dipicolinic acid, L-lysine, and copper nitrate. nanochemres.org Calcination of this complex at an optimal temperature of 600°C yields a pure monoclinic CuO phase. nanochemres.org
| Precursor | Decomposition Reaction | Temperature | Products | Reference |
| Copper Metal | 2Cu + O₂ → 2CuO | ~300–800°C (forms mixture) | This compound | wikipedia.org |
| Copper(II) Nitrate | 2Cu(NO₃)₂ → 2CuO + 4NO₂ + O₂ | 180°C | This compound, Nitrogen dioxide, Oxygen | wikipedia.org |
| Copper(II) Carbonate | CuCO₃ → CuO + CO₂ | >~300°C | This compound, Carbon dioxide | youtube.comresearchgate.net |
| Copper(II) Hydroxide | Cu(OH)₂ → CuO + H₂O | >100°C | This compound, Water | wikipedia.orgacs.org |
| Copper-dipicolinic acid complex | Cu-complex → CuO + organic byproducts | 600°C | This compound | nanochemres.org |
Thin Film Deposition Techniques for this compound
The fabrication of this compound thin films is crucial for its application in electronic and optoelectronic devices. Techniques like spray pyrolysis and reactive sputtering are widely employed for this purpose.
Spray pyrolysis is a simple, low-cost, and effective technique for depositing CuO thin films on substrates. matec-conferences.orgresearchgate.net The process involves spraying a solution containing a copper precursor onto a heated substrate. The droplets undergo evaporation and decomposition on the hot surface, leading to the formation of a thin film. mdpi.com
The properties of the resulting films are highly dependent on the precursor used and the deposition parameters. Common precursors include copper nitrate, copper chloride, and copper acetate. matec-conferences.orgmdpi.commdpi.com For instance, using a copper nitrate precursor dissolved in either water or methanol (B129727) and sprayed at a substrate temperature of 500°C produces polycrystalline CuO films with a monoclinic crystal structure. matec-conferences.orgresearchgate.net The solvent can significantly influence the optical band gap of the films. matec-conferences.orgresearchgate.net
Similarly, CuO thin films have been synthesized from a copper chloride precursor solution at substrate temperatures ranging from 350°C to 450°C. mdpi.com Studies using copper acetate monohydrate as a precursor have shown that increasing the substrate temperature leads to an increase in the grain size of the thin films. mdpi.com
| Precursor | Solvent | Substrate Temperature | Key Findings | Reference |
| Copper Nitrate | Water, Methanol | 500°C | Polycrystalline, monoclinic CuO. Optical band gap depends on the solvent. | matec-conferences.orgresearchgate.net |
| Copper Chloride (CuCl₂) | Distilled Water | 350°C, 400°C, 450°C | Polycrystalline CuO films. Sheet resistance increases with deposition temperature. | mdpi.com |
| Copper Acetate Monohydrate | Distilled Water | 600 K to 725 K (327°C to 452°C) | Single-phase CuO films. Grain size increases with substrate temperature. | mdpi.com |
Reactive DC magnetron sputtering is a versatile physical vapor deposition technique used to produce high-quality copper oxide thin films. aaru.edu.jo In this method, a pure copper target is sputtered in a reactive atmosphere containing a mixture of an inert gas (like Argon) and a reactive gas (Oxygen). aip.org The physical properties of the deposited films are critically dependent on parameters such as oxygen partial pressure, sputtering power, and substrate temperature. aaru.edu.jo
The sputtering power is a key factor that determines the phase of the resulting copper oxide film. aip.org Research has shown that at a lower sputtering power (e.g., 10 W), single-phase CuO is obtained, while at a higher power (e.g., 30 W), single-phase Cu₂O is formed, keeping other conditions constant. aip.org By carefully controlling the oxygen flow rate and sputtering power, the optical and electrical properties of the films can be tuned. aaru.edu.joresearchgate.net For example, varying the oxygen flow rate at a constant power of 200 W was used to synthesize Cu₂O thin films with band gap values ranging from 1.62 eV to 2.54 eV. aaru.edu.jo This technique allows for the precise fabrication of specific copper oxide phases for applications such as solar cells. aaru.edu.joaip.org
| Parameter Varied | Effect on Film | Observation/Result | Reference |
| DC Sputtering Power | Phase Composition | Single-phase CuO at 10 W; Single-phase Cu₂O at 30 W. | aip.org |
| Oxygen Flow Rate | Optical Properties | Affects the optical absorption edge and band gap. | aaru.edu.joaaru.edu.jo |
| Substrate Temperature | Crystalline Structure | Higher temperatures can promote the formation of the Cu₂O phase. | aaru.edu.jo |
Spray Pyrolysis Methods
Green Synthesis Routes for this compound Nanomaterials
In recent years, there has been a significant shift towards environmentally friendly "green" synthesis methods for producing nanoparticles. These approaches utilize biological entities like plants and microorganisms, avoiding the use of toxic chemicals and complex procedures. mdpi.comrsc.org
The use of plant extracts for the green synthesis of CuO nanoparticles is a simple, cost-effective, and eco-friendly approach. nanochemres.org Plant extracts are rich in phytochemicals such as flavonoids, alkaloids, phenolic compounds, proteins, and sugars. mdpi.comnanochemres.org These biomolecules act as effective reducing and stabilizing (capping) agents, facilitating the conversion of copper salts (like copper sulfate) into stable CuO nanoparticles and preventing their agglomeration. rsc.orgnanochemres.orgtexilajournal.com
A wide variety of plant extracts have been successfully used for this purpose. For example, leaf extracts from Corchorus olitorus (Molokhia) have been used to produce monoclinic tenorite CuO nanoparticles with an average size of 12 nm. mdpi.com Similarly, extracts from Bauhinia tomentosa leaves were used to synthesize spherical and irregularly shaped CuO nanoparticles of about 50 nm. texilajournal.com A comparative study using leaf extracts from Ficus carica, Ficus religiosa, Annona squamosa, and Rosa rubiginosa yielded CuO nanoparticles with average crystallite sizes ranging from 11.30 nm to 28.23 nm. nanochemres.org The biomolecules present in the plant extract are crucial for the reduction of metal ions and the subsequent formation of stable metal oxide nanoparticles. nanochemres.org
| Plant Source (Part) | Precursor | Synthesized CuO Nanoparticle Characteristics | Reference |
| Corchorus olitorus (Leaves) | Not Specified | Monoclinic tenorite structure, average size 12 nm. | mdpi.com |
| Ficus carica (Leaves) | Copper Sulfate | Monoclinic structure, average crystallite size 28.23 nm. | nanochemres.org |
| Ficus religiosa (Leaves) | Copper Sulfate | Monoclinic structure, average crystallite size 17.13 nm. | nanochemres.org |
| Annona squamosa (Leaves) | Copper Sulfate | Monoclinic structure, average crystallite size 11.30 nm. | nanochemres.org |
| Rosa rubiginosa (Leaves) | Copper Sulfate | Monoclinic structure, average crystallite size 11.31 nm. | nanochemres.org |
| Bauhinia tomentosa (Leaves) | Copper Sulfate (CuSO₄) | Spherical and irregular shape, ~50 nm size. | texilajournal.com |
| Pithecellobium dulce (Leaves) | Copper Sulfate | Crystalline cubic structure, mean size 25.16 nm. | ajgreenchem.com |
Microbial-Assisted Synthesis Techniques
Microbial-assisted synthesis, a cornerstone of green chemistry, offers an eco-friendly and sustainable approach to producing this compound (CuO) nanoparticles. tandfonline.com This biological method utilizes microorganisms like bacteria and fungi, which can naturally tolerate and transform toxic metal ions into less harmful metal oxides. tandfonline.comfrontiersin.org The process can occur either intracellularly or extracellularly and is lauded for its cost-effectiveness, mild experimental conditions, and the high stability of the resulting nanoparticles. tandfonline.comfrontiersin.org
Bacteria have demonstrated a significant capacity for synthesizing CuO nanoparticles. tandfonline.com Certain bacterial strains, when exposed to high concentrations of copper ions, have developed mechanisms to detoxify their environment by converting these ions into metal oxides. tandfonline.comfrontiersin.org For instance, a novel copper-tolerant bacterial strain, Serratia sp. ZTB29, has been successfully used to produce pure CuO nanoparticles. frontiersin.orgresearchgate.netnih.gov This strain can withstand copper concentrations as high as 22.5 mM. frontiersin.orgresearchgate.netnih.gov The synthesis process typically involves introducing a copper salt, such as copper sulfate (CuSO₄·5H₂O), into a bacterial culture. frontiersin.org The bacterial biomolecules, including enzymes and proteins, then act as reducing and capping agents, facilitating the formation of CuO nanoparticles. frontiersin.org The resulting nanoparticles are often spherical, with sizes ranging from 20 to 40 nm. researchgate.net
Fungi are also widely employed in the myco-synthesis of CuO nanoparticles due to their robustness and ability to thrive under various conditions in a bioreactor. tandfonline.com The process often utilizes a cell-free extract of the fungus, which contains the necessary biomolecules for the reduction of copper ions. tandfonline.comsciopen.com Species like Aspergillus niger and Aspergillus terreus have been effectively used for this purpose. sciopen.comnih.gov In a typical myco-synthesis, a copper precursor like copper(II) acetate is mixed with the fungal extract. nih.gov The reaction parameters, such as pH and the concentration of the metal salt, can be adjusted to control the size and morphology of the nanoparticles. sciopen.comnih.gov For example, using Aspergillus niger extract, grain-shaped CuO nanoparticles with an average size of 77 nm have been produced. sciopen.com Similarly, Aspergillus terreus has been used to synthesize spherical CuO nanoparticles with sizes ranging from 15 to 55 nm. nih.gov
The table below summarizes findings from various microbial-assisted synthesis studies.
| Microorganism | Copper Precursor | Nanoparticle Size | Morphology | Reference |
| Serratia sp. ZTB29 | CuSO₄·5H₂O | 20-40 nm (avg. 28 nm) | Spherical | researchgate.net |
| Stenotrophomonas sp. BS95 | Not Specified | 35-44 nm | Roughly Spherical | frontiersin.org |
| Aspergillus niger | Not Specified | ~77 nm | Grain-shaped | sciopen.com |
| Aspergillus terreus | Cu(CH₃COO)₂·H₂O | 15-55 nm (avg. 39.6 nm) | Spherical | nih.gov |
| Talaromyces haitouensis | CuSO₄·5H₂O | Not Specified | Not Specified | nih.govfrontiersin.org |
Control over Morphology, Size, and Crystallinity of this compound
The morphology, size, and crystallinity of this compound (CuO) nanostructures are critical factors that determine their physical and chemical properties, and consequently, their suitability for various applications. These characteristics can be precisely controlled by manipulating the synthesis parameters.
Influence of Synthesis Parameters on Nanostructure Architecture
A variety of synthesis parameters play a crucial role in dictating the final architecture of CuO nanostructures. rsc.org These include the choice of copper precursor, the reaction medium, pH, temperature, and the use of additives like surfactants. capes.gov.brbohrium.comrsc.org
Effect of pH: The pH of the reaction mixture has a significant impact on the morphology of CuO nanostructures. capes.gov.brresearchgate.net For instance, in a low-temperature solvothermal method, controlling the pH allowed for the synthesis of nanoparticles, nanorods, and nanocloud structures. capes.gov.brresearchgate.net
Effect of Temperature: Synthesis and calcination temperatures are key in controlling the size and crystallinity of CuO nanoparticles. rsc.orgijeca.infoaip.org An increase in calcination temperature generally leads to an increase in particle size and enhanced crystallinity. ijeca.infouc.pt For example, one study showed that as the calcination temperature increased from 400 to 700 °C, the particle size grew from 50-70 nm. ijeca.info Another study demonstrated a shift from nanoneedles to nanoparticles as the synthesis temperature was increased from 65 to 75 °C. rsc.org
Effect of Reaction Medium/Solvent: The solvent used in the synthesis process can influence the size, shape, and crystallinity of the resulting CuO nanoparticles. mdpi.comrsc.org The dielectric constant of the medium can affect particle size; for example, smaller particles have been obtained in ethanol (B145695) compared to water. mdpi.com The use of different solvents like ethanol and isopropyl alcohol in a sol-gel method resulted in non-uniform and flake-like morphologies, respectively, with the latter showing better crystallinity. mdpi.com A study using ethanol-water solutions showed that rod-like nanoparticles were formed in pure water, while spherical nanoparticles were obtained in pure ethanol, with particle size decreasing from approximately 13 to 7 nm as the medium changed from aqueous to ethanolic. rsc.org
Effect of Precursor Concentration: The concentration of the copper precursor, such as copper acetate, directly affects the size of the synthesized CuO nanoparticles. ijeca.info Generally, a higher reactant concentration leads to a larger particle size. ijeca.info
Effect of Additives: The presence of surfactants and other additives can control the morphology of CuO nanostructures. bohrium.com For example, the use of snail mucus in conjunction with ascorbic acid as reducing and stabilizing agents resulted in the formation of spherical nanoparticles with a diameter of about 150 nm. mdpi.com
The following table details the influence of various synthesis parameters on the characteristics of CuO nanostructures.
| Synthesis Method | Parameter Varied | Effect on Nanostructure | Reference |
| Solvothermal | pH | Controlled morphology (nanoparticles, nanorods, nanoclouds) | capes.gov.brresearchgate.net |
| Wet Chemical Precipitation | Synthesis Temperature | Morphology shift from nanoneedles to nanoparticles with increasing temperature | rsc.org |
| Thermal Annealing | Annealing Temperature | Particle size increased from 13 to 33 nm and morphology changed from ellipsoidal to rod-like as temperature increased from 150 to 550 °C | aip.org |
| Co-precipitation | Reaction Medium (Ethanol-Water ratio) | Particle size decreased from ~13 nm (in water) to ~7 nm (in ethanol); morphology changed from rod-like to spherical | rsc.org |
| Hydrothermal | Reactant Concentration (Copper Acetate) | Increased concentration led to larger particle size | ijeca.info |
| Green Synthesis | Reducing/Stabilizing Agent (Snail Mucus and Ascorbic Acid) | Formation of spherical nanoparticles (~150 nm diameter) | mdpi.com |
| Sol-gel | Solvent (Ethanol vs. Isopropyl alcohol) | Isopropyl alcohol led to flake-like particles with better crystallinity compared to non-uniform particles in ethanol | mdpi.com |
Quantum Size Effects in this compound Nanomaterials
When the size of this compound (CuO) is reduced to the nanometer scale, typically below its Bohr exciton (B1674681) radius, quantum confinement effects become prominent. d-nb.infoaps.orgaps.orgresearchgate.net These effects lead to significant changes in the electronic and optical properties of the material compared to its bulk counterpart. d-nb.infoaps.orgaps.orgresearchgate.net
One of the most notable consequences of quantum confinement is the widening of the bandgap. d-nb.infoacs.org The bandgap of bulk CuO is approximately 1.2 eV. d-nb.infoacs.org However, in CuO nanoparticles, the bandgap can be tuned to over 2 eV. d-nb.info This blue shift in the absorption edge is a direct result of the quantum size effect. researchgate.net For example, CuO thin films prepared by electrolysis exhibited a wide energy bandgap of 3.8 eV, which was attributed to the quantum size effect. acs.org Similarly, a study on mesoporous CuO nanofibers showed a wider bandgap of 1.50 eV compared to bulk CuO, a phenomenon also linked to quantum confinement. acs.org
Quantum confinement also influences the electronic structure of CuO nanoparticles. aps.orgaps.orgresearchgate.net Studies using X-ray photoelectron spectroscopy have shown that the ionicity of the Cu-O bond increases as the size of the nanocrystallites decreases. aps.orgaps.orgresearchgate.net This change in bond ionicity is attributed to the dimension-driven reduction in coordination number and the narrowing of electron energy levels. aps.orgresearchgate.net
Furthermore, quantum confinement can be observed through photoluminescence spectroscopy. ingentaconnect.com CuO nanoparticles with a size of about 10.2 nm have shown strong emission at around 470 nm, which can be understood in terms of the transition of carriers from higher energy states to the ground state within a one-dimensional potential well model under a weak quantum confinement regime. ingentaconnect.com The phenomenon has also been confirmed by the blue shift observed in the high-intensity photoluminescence spectra of CuO nanofibers. acs.orgnih.gov
The table below provides a summary of observed quantum size effects in CuO nanomaterials.
| Nanomaterial Type | Size | Observed Effect | Method of Observation | Reference |
| Nanoparticles | ~4 and 6 nm | Increased Cu-O bond ionicity with decreasing size | X-ray Photoelectron Spectroscopy | aps.orgaps.orgresearchgate.net |
| Nanoparticles | ~10.2 nm | Strong photoluminescence emission at ~470 nm | Photoluminescence Spectroscopy | ingentaconnect.com |
| Nanofibers | Not Specified | Wider bandgap (1.50 eV) compared to bulk (1.2 eV) | UV-vis-NRI Diffuse Reflectance Spectra | acs.org |
| Nanofibers | Not Specified | Blue shift in photoluminescence spectra | Photoluminescence Spectroscopy | acs.orgnih.gov |
| Thin Films | Not Specified | Wide energy bandgap of 3.8 eV | Electrolysis and optical measurements | acs.org |
| Nanoparticles | 11-29 nm | Blue shift in the direct band gap | Diffuse Reflectance Spectroscopy | researchgate.net |
| Nanowire | Not Specified | Red-shift and broadening of phonon modes | Confocal Raman Spectroscopy | capes.gov.br |
Advanced Characterization Techniques for Copper Ii Oxide
Structural and Morphological Investigations
Probing the crystalline structure and physical form of CuO is fundamental to controlling its properties. Techniques such as X-ray diffraction and various forms of electron microscopy provide detailed insights into the atomic arrangement and nanoscale architecture of this important metal oxide.
X-ray Diffraction (XRD) for Crystalline Phase Analysis and Lattice Parameters
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phase and determining the lattice parameters of Copper(II) Oxide. The analysis of diffraction patterns confirms that CuO typically crystallizes in a monoclinic structure. mdpi.comresearchgate.netsciensage.infonih.govuobaghdad.edu.iqchalcogen.rochemmethod.com The positions and intensities of the diffraction peaks in an XRD pattern are characteristic of the material's crystal structure. For CuO, prominent peaks are often observed at specific 2θ angles, corresponding to distinct crystallographic planes such as (110), (002), (111), (-202), (202), (-113), (-311), and (220). nih.govchalcogen.roresearchgate.net
The sharpness and intensity of these peaks provide information about the crystallinity of the sample, with sharp peaks indicating a high degree of crystalline order. researchgate.net The Debye-Scherrer equation can be used to calculate the average crystallite size from the broadening of the XRD peaks. mdpi.comchemmethod.com Studies have reported varying crystallite sizes for CuO nanoparticles, often in the range of 11 to 38 nm, depending on the synthesis method. ukm.edu.mytandfonline.com
XRD analysis also allows for the precise determination of lattice parameters. For monoclinic CuO, these parameters are typically reported as 'a', 'b', and 'c', along with the angle 'β'. researchgate.nettandfonline.comijoer.com These values are benchmarked against standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). mdpi.comresearchgate.net For instance, one study reported lattice parameters of a=0.4685 nm, b=0.3425 nm, and c=0.5130 nm, which are in good agreement with JCPDS card number 45-0937. researchgate.net
Table 1: Representative XRD Data for Monoclinic this compound
| Parameter | Reported Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netsciensage.infonih.govuobaghdad.edu.iqchalcogen.rochemmethod.comukm.edu.my |
| Space Group | C2/c | chemmethod.comtandfonline.commaterialsproject.org |
| JCPDS Card No. | 45-0937, 48-1548, 80-1916 | mdpi.comresearchgate.netchemmethod.comtandfonline.com |
| Lattice Constant 'a' | 4.25 - 4.688 Å | researchgate.nettandfonline.comijoer.commaterialsproject.orgpveducation.org |
| Lattice Constant 'b' | 3.410 - 4.06 Å | researchgate.nettandfonline.comijoer.commaterialsproject.orgpveducation.org |
| Lattice Constant 'c' | 5.108 - 5.16 Å | researchgate.nettandfonline.comijoer.commaterialsproject.orgpveducation.org |
| Angle 'β' | 92.50° - 99.50° | tandfonline.comijoer.commaterialsproject.org |
| Prominent Diffraction Peaks (2θ) | ~35.5°, ~38.7° | mdpi.comresearchgate.netresearchgate.net |
| Corresponding Planes | (-111), (111), (002) | mdpi.comresearchgate.netukm.edu.mymdpi.com |
Electron Microscopy for Nanostructure Visualization
Electron microscopy techniques are pivotal for directly observing the morphology and detailed structure of this compound at the nanoscale.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are widely used to investigate the surface morphology of this compound. chemmethod.comaip.org These techniques provide detailed images of the shape, size, and arrangement of CuO nanostructures.
FESEM images have revealed a variety of morphologies for CuO, including nanoparticles, nanorods, nanowhiskers, and leaf-like structures. rsc.orgijert.org The morphology can be influenced by synthesis conditions such as precursor concentration and aging time. kashanu.ac.ir For example, studies have shown that CuO nanoparticles can be spherical, platelet-shaped, or rod-shaped depending on the preparation method. The size of these nanostructures can also be determined from SEM and FESEM images, with reported sizes varying from approximately 55 to 512 nm. In some cases, these nanoparticles can agglomerate to form larger clusters. aip.orgijert.org FESEM analysis has also been instrumental in observing the uniform distribution of CuO nanostructures on various substrates. aip.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even greater magnification and resolution, allowing for the visualization of the internal structure and crystallinity of this compound nanoparticles. TEM images can confirm the morphology observed by SEM, such as the spherical or needle-like shapes of CuO nanoparticles. mdpi.commdpi.com The average particle size can be accurately determined from TEM micrographs, with some studies reporting sizes in the range of 20-46 nm. mdpi.com
HR-TEM goes a step further by enabling the visualization of the crystal lattice fringes of CuO. mdpi.com The distance between these fringes, known as d-spacing, can be measured and correlated with specific crystallographic planes identified in XRD analysis. mdpi.comnih.gov For instance, HR-TEM has been used to identify the (11-1) and (111) crystal planes in CuO nanoparticles. mdpi.com This provides direct evidence of the crystalline nature of the material.
Selected Area Electron Diffraction (SAED) is a technique often used in conjunction with TEM to determine the crystal structure of a specific area of a sample. The resulting SAED pattern consists of spots or rings that are characteristic of the material's crystal lattice. For polycrystalline materials like many CuO samples, the SAED pattern typically shows a series of concentric rings. mdpi.comrasayanjournal.co.in Each ring corresponds to a specific set of crystal planes. The diffraction rings observed in SAED patterns of CuO can be indexed to the monoclinic structure, confirming the results obtained from XRD. mdpi.comnih.gov For instance, diffraction rings corresponding to the (11-1) and (20-2) planes of CuO have been clearly identified, which signifies the crystalline nature of the nanoparticles. mdpi.com In the case of single-crystal CuO, the SAED pattern consists of a regular array of spots. nih.govnih.gov
Table 2: Morphological and Structural Findings from Electron Microscopy
| Technique | Observation | Key Findings | References |
|---|---|---|---|
| SEM/FESEM | Surface Morphology | Varied morphologies (spherical, nanorods, platelets), particle sizes from 55 to 512 nm, agglomeration of particles. | aip.orgijert.orgkashanu.ac.ir |
| TEM/HR-TEM | Internal Structure & Crystallinity | Confirmed morphologies, average particle sizes (e.g., 20-46 nm), visualization of crystal lattice fringes (d-spacing). | mdpi.commdpi.comnih.gov |
| SAED | Crystal Structure | Diffraction rings confirming polycrystalline monoclinic structure, spots indicating single-crystal nature. | mdpi.comnih.govrasayanjournal.co.innih.govnih.gov |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional surface topography of this compound at the nanoscale. uobaghdad.edu.iqnih.gov This technique provides quantitative data on surface features, including roughness and grain size. ukm.edu.myaip.org
AFM studies have revealed various surface morphologies for CuO thin films and nanostructures, such as well-organized nano-pillar-like structures. ukm.edu.my The root mean square (RMS) surface roughness is a key parameter obtained from AFM analysis. For CuO thin films, RMS roughness values have been reported to be in the range of a few nanometers, for instance, 1.91 nm and 3.64 nm on different substrates. ukm.edu.my The surface roughness can be influenced by deposition parameters and subsequent treatments. aip.org
AFM can also be used to estimate the size of grains or particles on the surface. aip.org Some studies have reported grain sizes in the range of 274 nm to 290 nm for nanostructured CuO films. aip.org The technique can also provide insights into the distribution and organization of nanoparticles on a surface. pnrjournal.com
Table 3: Surface Topography Data of this compound from AFM
| Sample Type | Key Parameter | Reported Value | Reference |
|---|---|---|---|
| CuO Thin Film on Si | RMS Surface Roughness | 1.91 nm | ukm.edu.my |
| CuO Thin Film on Glass | RMS Surface Roughness | 3.64 nm | ukm.edu.my |
| Dip-coated CuO Nanofilm | Surface Roughness | ~19.4 nm | nih.gov |
| Nanostructured CuO Film | Grain Size | 274 - 290 nm | aip.org |
| CuO Nanoparticles | Pore Grain Size | ~243.6 nm | pnrjournal.com |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of nanoparticles in a suspension. The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated.
Research has demonstrated the utility of DLS in characterizing CuO nanoparticles. For instance, studies have reported average particle sizes of approximately 70 nm for CuO nanoparticles synthesized using green methods. dergipark.org.tr In some cases, DLS results have shown particle size ranges from 70 ± 6 nm, which corresponds well with observations from Field Emission Scanning Electron Microscopy (FESEM). dergipark.org.tr The particle size distribution of CuO nanoparticles has been observed to fall within the range of 55 to 78 nm in various studies. researchgate.net However, DLS measures the hydrodynamic diameter, which includes the original particle and any surrounding liquid layer, so it may show larger sizes compared to microscopy techniques that measure the physical size of the dried particle. nih.gov For instance, while microscopy might indicate primary particle sizes below 100 nm, DLS can detect larger agglomerates in the wet state, with measurements showing particle fractions from several hundred nanometers to over 100 micrometers. nih.gov
Table 1: Reported Particle Sizes of this compound Nanoparticles using DLS
| Synthesis/Sample Condition | Reported Average Particle Size/Range (nm) | Source(s) |
| Green Synthesis using Onosma Sericeum Willd. Extract | 70 ± 6 | dergipark.org.tr |
| General Range for CuO Nanoparticles | 55 - 78 | researchgate.net |
| Undispersed Agglomerates in Fluid | Several hundred nm to >100 µm | nih.gov |
| Biogenic Synthesis using Lagerstroemia indica Leaf Extract | 93.5 | researchgate.net |
Spectroscopic and Elemental Analysis
Spectroscopic and elemental analysis techniques are indispensable for a comprehensive understanding of this compound's chemical nature. These methods probe the material's interaction with electromagnetic radiation and energetic particles to reveal details about its chemical bonding, elemental makeup, and electronic properties.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying chemical bonds within a material. It operates by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present.
In the analysis of this compound, FTIR spectra typically exhibit characteristic peaks corresponding to the vibrations of the copper-oxygen (Cu-O) bond. For CuO, three absorption bands are expected in the frequency range of 400-1000 cm⁻¹, corresponding to the vibrations of Cu(II)-O bonds. researchgate.net A characteristic peak confirming the presence of the Cu-O bond in CuO has been specifically identified at 402 cm⁻¹. mdpi.com The presence of biomolecules from plant extracts used in green synthesis can also be detected, showing bands related to C-O stretching of alcohols, carboxylic acids, esters, and ethers. mdpi.com The FTIR technique is effective in confirming the formation of CuO, with results aligning with established literature values. researchgate.net
Table 2: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 402 | Cu-O bond vibration | mdpi.com |
| 400 - 1000 | Range for Cu(II)-O bond vibrations | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comicm.edu.pl XPS is particularly crucial for distinguishing between the different oxidation states of copper, namely Cu(0), Cu(I) (as in Cu₂O), and Cu(II) (as in CuO). surfacesciencewestern.com
For this compound, the Cu 2p spectrum is characteristic. The Cu 2p₃/₂ peak for CuO is shifted and significantly broader compared to that of Cu(I) oxide. thermofisher.com A key feature for identifying Cu(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (around 943 eV). thermofisher.com The O 1s spectrum for CuO typically shows a dominant peak around 529.7 eV, which is attributed to lattice oxygen in a metal oxide. rsc.org Other peaks in the O 1s region, such as one around 531.2 eV, are often assigned to hydroxyl groups. rsc.org XPS depth profiling can be used to determine the distribution of copper within a thin film, confirming the presence of Cu(II) at the surface. kratos.com
Table 3: Key XPS Features for this compound
| Spectral Region | Feature | Binding Energy (eV) | Significance | Source(s) |
| Cu 2p | Cu 2p₃/₂ Main Peak | Shifted and broader than Cu(I) | Indicates Cu(II) state | thermofisher.com |
| Cu 2p | Shake-up Satellite | ~943 | Confirms presence of Cu(II) | thermofisher.com |
| O 1s | Lattice Oxygen | ~529.7 | Characteristic of metal oxides like CuO | rsc.org |
| O 1s | Hydroxyl Groups | ~531.2 | Indicates surface hydroxylation | rsc.org |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the interaction of an X-ray source or a high-energy electron beam with a sample, leading to the emission of characteristic X-rays from the elements present. wikipedia.orgmyscope.training Because each element has a unique atomic structure, it produces a unique set of peaks on its electromagnetic emission spectrum. wikipedia.org
EDS analysis of this compound samples consistently confirms the presence of copper and oxygen as the primary constituents. mdpi.comnih.gov The technique provides qualitative and quantitative information, and in the case of CuO nanoparticles, EDS spectra show strong signals for copper and oxygen, often without other impurities, confirming the purity of the synthesized material. mdpi.comnih.gov For instance, in some analyses of CuO nanoparticles, the weight percentage of copper has been measured to be approximately 68.29%. researchgate.net EDS is frequently used in conjunction with scanning electron microscopy (SEM) to provide elemental maps of a sample's surface. thermofisher.com
Raman Spectroscopy for Vibrational Modes and Phase Identification
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and polymorphy. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
This compound has a monoclinic crystal structure, which results in specific Raman active vibrational modes. The three characteristic Raman active modes for CuO are Ag, Bg¹, and Bg². semanticscholar.org These modes are typically observed at approximately 296 cm⁻¹ (Ag), 346 cm⁻¹ (Bg¹), and 631 cm⁻¹ (Bg²). semanticscholar.org The peak at around 296 cm⁻¹ is associated with phase rotations. researchgate.net In some studies, characteristic bands for CuO have been reported at 272 cm⁻¹ and 610 cm⁻¹. mdpi.com The presence and sharpness of these peaks in a Raman spectrum are indicative of the crystalline quality of the CuO sample. niscpr.res.in Raman spectroscopy is highly sensitive to different copper oxide phases, making it an excellent tool for distinguishing CuO from Cu₂O. researchgate.net
Table 4: Characteristic Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Source(s) |
| ~296 | Ag | semanticscholar.orgresearchgate.net |
| ~346 | Bg¹ | semanticscholar.org |
| ~631 | Bg² | semanticscholar.org |
| 272, 610 | Characteristic bands for CuO | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is related to the electronic transitions within the material.
For this compound, UV-Vis spectra typically show a broad absorption feature. A characteristic absorption peak for CuO nanoparticles is often observed in the range of 300–400 nm. rsc.org Some studies report a maximum absorbance at around 381 nm. researchgate.net The position of the absorption peak can be influenced by the size and morphology of the nanostructures. rsc.org The optical band gap (Eg) of CuO, which is a crucial semiconductor parameter, can be determined from the UV-Vis absorption data using a Tauc plot. The direct optical band gap energies for CuO have been reported to be in the range of 1.49 eV to 2.89 eV. dergipark.org.tr Other reported values for the band gap include 2.2 eV and 3.2 eV. researchgate.net
Table 5: Optical Properties of this compound from UV-Vis Spectroscopy
| Property | Reported Value/Range | Source(s) |
| Absorption Peak | 300 - 400 nm | rsc.org |
| Maximum Absorbance | ~381 nm | researchgate.net |
| Direct Optical Band Gap (Eg) | 1.49 - 2.89 eV | dergipark.org.tr |
| Optical Band Gap (Eg) | 2.2 eV, 3.2 eV | researchgate.net |
Electrical and Thermophysical Characterization
Advanced characterization techniques are crucial for understanding the fundamental electrical and thermal properties of this compound (CuO), which dictate its performance in various applications. Techniques such as Hall measurement and thermogravimetric analysis provide invaluable data on conductivity, charge carrier dynamics, and thermal stability.
Hall Measurement for Conductivity Type and Carrier Concentration
The Hall effect measurement is a primary technique for determining the fundamental electrical properties of semiconducting materials, including this compound. tek.com This method provides critical information on the conductivity type (p-type or n-type), carrier concentration, and carrier mobility. tek.com For CuO, Hall effect analysis consistently confirms its intrinsic p-type semiconductor nature, which is generally attributed to native defects such as copper vacancies. sphinxsai.com The positive sign of the Hall coefficient (RH) obtained in these measurements is a definitive indicator of holes being the majority charge carriers. researchgate.net
Research on CuO thin films and nanoparticles reveals a wide range of carrier concentrations, heavily dependent on the synthesis method, doping, and post-deposition treatments like annealing. For instance, undoped CuO thin films prepared by chemical bath deposition have shown carrier concentrations in the order of 9.03 × 10¹⁸ cm⁻³. researchgate.net The electrical properties can be significantly tuned; doping with elements like Neodymium (Nd) can increase the carrier concentration by an order of magnitude. researchgate.net Similarly, studies on CuO films prepared by spray pyrolysis show that carrier concentration and resistivity can be modulated by altering the molar concentration of the precursor solution or the substrate temperature during deposition. sphinxsai.comkoyauniversity.org For example, as substrate temperature increased from 250°C to 300°C, the carrier concentration in one study varied from 6.3 x 10¹⁵ cm⁻³ to 10.1 x 10¹⁵ cm⁻³. koyauniversity.org These measurements are essential for optimizing CuO for applications in solar cells, sensors, and other electronic devices where charge transport properties are paramount.
Table 1: Hall Measurement Data for this compound
| Sample Type | Preparation Method | Conductivity Type | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Reference |
|---|---|---|---|---|---|---|
| Undoped CuO Thin Film | Chemical Bath Deposition | p-type | 9.03 × 10¹⁸ | 0.102 | - | researchgate.net |
| 5 mol% Nd-doped CuO Film | Chemical Bath Deposition | p-type | ~9 × 10¹⁹ | 0.453 | - | researchgate.net |
| CuO Thin Film (0.10M) | Spray Pyrolysis | p-type | - | - | 0.18x10⁴ | sphinxsai.com |
| CuO Thin Film (300°C) | Spray Pyrolysis | p-type | 10.1 x 10¹⁵ | - | 52.7 | koyauniversity.org |
| 1.5 wt% Ni-doped CuO | Spray Pyrolysis | p-type | - | - | 65.52 | bohrium.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Reaction Pathways
Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. For this compound, TGA provides critical insights into its decomposition behavior and the associated reaction pathways.
Studies show that CuO nanoparticles generally exhibit high thermal stability, with significant mass loss typically beginning at temperatures above 700°C. scielo.br The primary decomposition pathway for CuO involves a two-step process. ucr.edu The first major thermal event, often observed with a degradation peak around 900°C to 1000°C, is the reduction of this compound (CuO) to Copper(I) oxide (Cu₂O) with the release of oxygen. scielo.brucr.edu This transformation is represented by the reaction: 4CuO(s) → 2Cu₂O(s) + O₂(g). ucr.edu A second decomposition step can occur at even higher temperatures, typically above 1100°C, where Cu₂O further decomposes to metallic Copper (Cu). ucr.edu
The atmosphere in which the analysis is conducted significantly influences the reaction pathway. In an inert atmosphere like nitrogen or argon, the decomposition proceeds as described above. rsc.org However, in an oxidizing atmosphere such as air, the decomposition product is typically CuO itself, indicating stability against further oxidation. rsc.org Conversely, under reducing atmospheres containing gases like hydrogen (H₂), the reduction of CuO to metallic Cu can occur at much lower temperatures. For example, in a 100% H₂ atmosphere, the reduction of CuO to Cu can be achieved rapidly at 500°C. netzsch.com TGA is also instrumental in studying the kinetics of these reactions, with models being applied to determine activation energies for both reduction and oxidation processes. acs.org
Table 2: Thermal Decomposition Events for this compound from TGA
| Decomposition Step | Temperature Range (°C) | Reaction Pathway | Atmosphere | Resulting Product | Reference |
|---|---|---|---|---|---|
| Step 1 | ~800 - 1000 | 4CuO → 2Cu₂O + O₂ | Inert (N₂, Ar) | Copper(I) oxide | scielo.br |
| Step 1 | ~975 (Peak) | CuO → Cu₂O | High Vacuum | Copper(I) oxide | ucr.edu |
| Step 2 | ~1112 (Peak) | Cu₂O → Cu | High Vacuum | Copper | ucr.edu |
| Reduction | 500 | CuO + H₂ → Cu + H₂O | Hydrogen (H₂) | Copper | netzsch.com |
| Decomposition | - | Decomposition to CuO | Air / Oxygen | This compound | rsc.org |
Theoretical and Computational Studies of Copper Ii Oxide
Density Functional Theory (DFT) Applications in Copper(II) Oxide Research
Density Functional Theory (DFT) has emerged as a powerful tool to investigate the solid-state characteristics of CuO. Standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to accurately describe the electronic structure of strongly correlated materials like CuO, predicting a metallic character instead of its experimentally observed semiconducting nature. cas.czarxiv.org To overcome this limitation, methods like DFT+U, which incorporates an on-site Coulomb interaction parameter (U), and hybrid functionals like HSE06, are commonly employed to provide a more accurate description. cas.czarxiv.org
Electronic Band Structure Calculations and Analysis
Accurate calculation of the electronic band structure is fundamental to understanding the electrical and optical properties of CuO. Various DFT functionals have been utilized to determine the band gap of CuO, with the results showing significant dependence on the chosen methodology.
Standard DFT methods like LDA and GGA with the PBE functional tend to underestimate the band gap. nih.gov The inclusion of the Hubbard U parameter (DFT+U) or the use of hybrid functionals like HSE06 provides results in better agreement with experimental values, which typically range from 1.2 to 1.9 eV. cas.czarxiv.org Studies have shown that both DFT+U and HSE06 can correctly describe CuO as an indirect semiconductor. cas.cz GW calculations, a many-body perturbation theory approach, have also been employed, predicting an indirect band gap of 1.24 eV and a direct band gap of 1.46 eV. aps.org
Table 1: Calculated Band Gap of this compound Using Various DFT Functionals
| DFT Functional/Method | Calculated Band Gap (eV) | Nature of Band Gap | Reference |
| LDA | 1.21 | - | nih.gov |
| GGA-PBE | 1.27 | - | nih.gov |
| DFT+U (Ueff = 7 eV) | 1.53 | Indirect | acs.org |
| DFT+U | 1.25 | - | arxiv.org |
| HSE06 | 1.87 | Indirect | nih.gov |
| GW Calculation | 1.24 | Indirect | aps.org |
| Experimental Range | 1.2 - 1.9 | Indirect | arxiv.org |
This table presents a selection of calculated band gap values for CuO from various theoretical studies, highlighting the influence of the computational method. The experimental range is provided for comparison.
Investigations into Magnetic Properties of this compound
Table 2: Calculated Magnetic Moments in this compound
| Computational Method | Atom | Calculated Magnetic Moment (µB) | Reference |
| DFT+U (Ueff = 7 eV) | Cu | 0.67 | acs.org |
| DFT+U | Cu | 0.68 | arxiv.org |
| DFT+U | O | 0.18 | arxiv.org |
| Experimental | Cu | 0.65 - 0.69 | acs.org |
This table summarizes the calculated local magnetic moments on copper and oxygen atoms in CuO from DFT+U studies, compared with experimental values.
Surface Chemistry and Adsorption Mechanism Studies
The surface properties of CuO are critical for its applications in catalysis and sensing. DFT calculations have been employed to determine the stability of different crystallographic surfaces and to study the adsorption of molecules. The CuO(111) surface has been identified as the most stable, with a calculated surface energy of 0.76 J/m². acs.org The CuO(011) surface is the next most stable with a surface energy of 0.94 J/m². acs.org
The adsorption of carbon dioxide (CO2) on CuO surfaces has been a subject of interest. Theoretical studies have shown that CO2 can be activated on CuO surfaces. The adsorption energy is highly dependent on the surface facet. For example, the adsorption of CO2 on the CuO(011) surface is exothermic with a calculated adsorption energy of -93 kJ/mol, indicating a strong interaction. acs.org In contrast, the adsorption on the (111) surface is comparatively weaker. acs.org The activation process involves significant structural changes in the CO2 molecule and charge transfer from the surface to the adsorbate. acs.org
Table 3: Calculated Surface Energies and CO2 Adsorption Energies for this compound
| CuO Surface | Calculated Surface Energy (J/m²) | CO2 Adsorption Energy (kJ/mol) | Reference |
| (111) | 0.76 | Weak | acs.org |
| (011) | 0.94 | -93 | acs.org |
This table provides the calculated surface energies for the most stable CuO surfaces and the corresponding adsorption energies for CO2, highlighting the reactivity of different surface facets.
Defect Chemistry and Doping Effects on Electronic Structure
The electronic properties of CuO can be tuned through the introduction of native defects and extrinsic dopants. DFT calculations are instrumental in understanding the formation energies of these defects and their impact on the electronic structure. Copper vacancies (VCu) are identified as the primary native defect responsible for the intrinsic p-type conductivity of CuO. ntu.edu.sgaip.org The formation energy of a copper vacancy is a key parameter, and calculations have been performed to determine its value. researchgate.net
Doping with various elements has been theoretically investigated to enhance the p-type conductivity or to attempt to achieve n-type conductivity. Doping with elements like Lithium (Li) and Sodium (Na) has been shown to be effective for p-type doping. aip.org Conversely, achieving stable n-type doping has proven to be more challenging. ntu.edu.sg Studies on doping with elements such as Magnesium (Mg), Manganese (Mn), Iron (Fe), and Cobalt (Co) have shown that they can introduce impurity states within the band gap, thereby altering the electronic and optical properties of CuO. cas.czresearchgate.net For instance, Mn doping can introduce 3d states into the valence band, effectively reducing the band gap. cas.cz
Table 4: Theoretical Findings on Doping of this compound
| Dopant | Effect on Electronic Structure | Reference |
| Li, Na | Shallow acceptors (p-type) | aip.org |
| Mn | Introduction of 3d states in valence band, band gap reduction | cas.cz |
| Fe, Co | Ferromagnetic ground state, band gap reduction | researchgate.net |
| Zn | Introduction of impurity levels, band gap reduction | researchgate.net |
This table summarizes the predicted effects of various dopants on the electronic structure of CuO based on DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Response
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the optical properties of materials by simulating their response to a time-dependent electric field, such as light. For CuO, the interpretation of its optical absorption spectrum is complex due to the interplay of magnetism, electron-phonon interactions, and charge-transfer features. acs.org
TD-DFT calculations, particularly when combined with hybrid functionals, have been used to simulate the optical absorption spectrum of CuO. These calculations have identified several distinct absorption peaks. For example, one study reported calculated absorption peaks at approximately 1.6 eV, 2.0 eV, 2.6 eV, and 3.4 eV. acs.org These theoretical predictions can be compared with experimental measurements, which have also identified multiple absorption features in a similar energy range, aiding in the interpretation of the experimental spectra. acs.org
Table 5: Calculated and Experimental Optical Absorption Peaks of this compound
| Method | Peak 1 (eV) | Peak 2 (eV) | Peak 3 (eV) | Peak 4 (eV) | Reference |
| TD-DFT Calculation | ~1.6 | ~2.0 | ~2.6 | ~3.4 | acs.org |
| Experimental | 1.7 | 2.3 | - | - | acs.org |
This table compares the theoretically calculated optical absorption peaks of CuO using TD-DFT with experimentally observed values, showing a reasonable agreement that helps in understanding the electronic transitions.
Computational Modeling of Thermoelectric Properties
The thermoelectric performance of a material is determined by its Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity. Computational modeling, often based on DFT calculations combined with Boltzmann transport theory, is a valuable tool for predicting and understanding the thermoelectric properties of materials like CuO.
Theoretical studies have shown that CuO has the potential for thermoelectric applications. Calculations predict that the Seebeck coefficient is highly dependent on the carrier concentration and temperature. For instance, at room temperature (300 K), a Seebeck coefficient of around 330 µV/K has been calculated. nih.gov Experimental measurements on thin films have reported Seebeck coefficients in a similar range. nih.gov The power factor (S²σ), a key metric for thermoelectric performance, has also been calculated. Theoretical predictions suggest that the power factor can be optimized by tuning the carrier concentration, although there can be discrepancies with experimental values obtained from thin films, which may be attributed to factors like polycrystallinity and scattering mechanisms not fully captured in the model. nih.govacs.org
Table 6: Theoretical and Experimental Thermoelectric Properties of this compound at Room Temperature (~300 K)
| Property | Theoretical Value | Experimental Value (Thin Film) | Reference |
| Seebeck Coefficient (µV/K) | 330 | 300 | nih.gov |
| Power Factor (µW m⁻¹ K⁻²) | >300 (single crystal, optimized) | 0.5 - 2.0 | nih.govacs.org |
This table presents a comparison of theoretically calculated and experimentally measured thermoelectric properties of CuO, highlighting the potential and challenges in optimizing its performance.
Theoretical Insights into Electrochemical Performance
Theoretical and computational modeling, particularly using Density Functional Theory (DFT), provides indispensable insights into the fundamental electrochemical behavior of this compound (CuO). These atomistic simulations elucidate the origins of CuO's electrochemical properties, guiding the rational design of high-performance electrode materials. Key areas of investigation include understanding its high theoretical capacity, intrinsic electronic properties, surface stability, and the dynamics of ion transport and interfacial reactions.
A significant attribute of CuO as an anode material is its high theoretical specific capacity, which is approximately 674 mAh g⁻¹ for lithium-ion and sodium-ion batteries. frontiersin.orgcas.cngoogle.com This capacity stems from a conversion reaction where CuO is reduced to metallic copper (Cu) upon lithiation (CuO + 2Li⁺ + 2e⁻ ↔ Cu + Li₂O). frontiersin.org This value is substantially higher than that of traditional graphite (B72142) anodes (372 mAh g⁻¹). frontiersin.org Computational studies help to model this conversion process, providing insights into the phase transformations and volumetric changes that occur during cycling.
Data sourced from references frontiersin.orggoogle.comfrontiersin.org
Density Functional Theory (DFT) Applications
DFT calculations are a cornerstone for understanding the electrochemical performance of CuO. rsc.orgdntb.gov.ua As CuO is an antiferromagnetic material with strong electron correlations, standard DFT methods can be insufficient. Therefore, approaches like DFT+U (DFT with a Hubbard U correction) are often employed to more accurately model its electronic structure, band gap, and magnetic properties. acs.orgresearchgate.netneliti.com
Electronic Structure and Conductivity: DFT studies confirm that CuO is a p-type semiconductor, a property attributed to negatively charged copper vacancies. researchgate.net Calculations show that its intrinsic electronic conductivity can be a performance-limiting factor. Theoretical models demonstrate that creating hetero-interfaces, for instance with Molybdenum Disulfide (MoS₂), can enhance performance. rsc.org In such composites, theoretical calculations show that hybridization between Mo and O orbitals increases the density of states near the Fermi level, which leads to higher conductivity and specific capacitance. rsc.org Furthermore, this charge transfer between MoS₂ and CuO establishes a strong intrinsic electric field that facilitates improved electron transfer. rsc.org
Surface Stability and Reactivity: The performance of nanostructured CuO electrodes is highly dependent on the properties of their exposed crystal surfaces. DFT calculations are used to determine the surface energy of various low-index facets, predicting their relative stability. acs.org Such studies have identified the CuO(111) surface as the most stable, with a calculated surface energy of 0.76 J/m². acs.org The work function, which is the minimum energy required to remove an electron from the surface, can also be calculated and varies by facet. acs.orgneliti.com This fundamental understanding of surface properties is critical, as different facets can exhibit varied catalytic activity and reaction kinetics.
Data sourced from reference acs.org
Molecular Dynamics (MD) Simulations
Alongside DFT, classical molecular dynamics (MD) simulations are used to study dynamic processes and larger-scale phenomena at the electrode-electrolyte interface. rsc.orgherts.ac.ukresearchgate.net MD simulations can model the diffusion of ions within the electrolyte and their interaction with the CuO surface, the formation of the solid-electrolyte interphase (SEI) layer, and the structural evolution of the electrode during charge and discharge cycles. acs.org These simulations, often employing specialized force fields, provide a time-resolved view of the electrochemical processes that complement the static, ground-state information obtained from DFT. herts.ac.ukaps.org
Advanced Research Applications of Copper Ii Oxide
Catalysis and Photocatalysis Research
The catalytic and photocatalytic capabilities of Copper(II) oxide are at the forefront of its research applications. Its ability to facilitate complex chemical transformations and degrade environmental pollutants under light irradiation makes it a versatile material for sustainable chemical synthesis and environmental cleanup.
Heterogeneous Catalysis in Organic Reactions and Cross-Coupling Reactions
This compound nanoparticles have emerged as an efficient and ligand-free heterogeneous catalyst for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These cross-coupling reactions are fundamental in synthetic organic chemistry for constructing complex molecules.
Research has demonstrated that CuO nanoparticles can effectively catalyze the coupling of various nucleophiles, including amides, amines, imidazoles, phenols, alcohols, and thiols, with aryl halides (specifically aryl iodides). nih.govacs.org These reactions typically proceed in the presence of a base, such as potassium hydroxide (B78521) (KOH), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃), at moderate temperatures. nih.govacs.org The process is noted for its simplicity, broad applicability, and high yields of the desired cross-coupled products. nih.govacs.org
The catalytic activity of CuO is also utilized in intramolecular cross-coupling reactions to synthesize important heterocyclic compounds. For instance, CuO nanoparticles have been successfully employed as a recyclable catalyst for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles through intramolecular C-N, C-O, and C-S coupling, respectively. iitg.ac.in Some studies suggest that the true catalytic species may be formed in-situ through the leaching of copper ions from the oxide surface, which then form catalytically active complexes. researchgate.netacs.org
In addition to traditional heating, microwave irradiation has been explored to accelerate these coupling reactions. For example, palladium/copper-II oxide nanoparticles (Pd/CuO NPs) have been used for Heck coupling reactions under microwave conditions. mdpi.com
Table 1: Examples of CuO-Catalyzed Cross-Coupling Reactions
| Nucleophile Class | Coupling Partner | Product Type | Catalyst | Reference |
|---|---|---|---|---|
| Amines, Amides, Imidazoles | Aryl Halides | N-Aryl Compounds | CuO Nanoparticles | nih.govacs.org |
| Phenols, Alcohols | Aryl Halides | Aryl Ethers | CuO Nanoparticles | nih.govacs.org |
| Thiols | Aryl Halides | Aryl Sulfides | CuO Nanoparticles | nih.govacs.org |
| 2-Bromoarylamidines | (intramolecular) | 2-Substituted Benzimidazoles | CuO Nanoparticles | iitg.ac.in |
Photocatalytic Degradation of Environmental Pollutants and Dyes
This compound is extensively investigated as a photocatalyst for the degradation of persistent organic pollutants and dyes in wastewater, leveraging its ability to absorb a significant portion of the solar spectrum. researchgate.net As a p-type semiconductor with a narrow band gap of approximately 1.7 eV, CuO can be activated by visible light to generate electron-hole pairs, which initiate the degradation process. nih.gov
Numerous studies have reported the successful degradation of various dyes, including Methylene Blue (MB), Methyl Orange (MO), Rhodamine B (RhB), and Allura Red AC, using CuO-based photocatalysts. tandfonline.comacs.orgmdpi.com For instance, CuO nanoparticles synthesized from a nitrate (B79036) precursor demonstrated high photodegradation efficiencies of 94.3% for MeO, 90.6% for MB, and 99.6% for RhB within 100 minutes of visible light exposure. tandfonline.com In another study, porous CuO nanosheets achieved an ultrafast degradation of ~97% for Allura Red AC dye in just 6 minutes. acs.org
The efficiency of CuO is often enhanced by creating heterostructures with other semiconductors. For example, CuO/Bi₂WO₆ nanocomposites showed superior activity, degrading 97.72% of tetracycline (B611298) in 75 minutes and 99.43% of Methylene Blue in 45 minutes under visible light. nih.gov Similarly, combining CuO with Cu₂O to form a heterojunction thin film nearly doubled the degradation rate of Methylene Blue compared to the individual oxides. mdpi.com The improved performance of these composite systems is attributed to enhanced light absorption and more efficient separation of photogenerated charge carriers. researchgate.netmdpi.com
Table 2: Photocatalytic Degradation Efficiency of CuO-Based Materials for Various Dyes
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Reference |
|---|---|---|---|---|
| CuO Nanoparticles (Nitrate precursor) | Methyl Orange (MeO) | 94.3 | 100 | tandfonline.com |
| CuO Nanoparticles (Nitrate precursor) | Methylene Blue (MB) | 90.6 | 100 | tandfonline.com |
| CuO Nanoparticles (Nitrate precursor) | Rhodamine B (RhB) | 99.6 | 100 | tandfonline.com |
| CuO Nanosheets | Allura Red AC | ~97 | 6 | acs.org |
| CuO/Bi₂WO₆ | Tetracycline (TC) | 97.72 | 75 | nih.gov |
| CuO/Bi₂WO₆ | Methylene Blue (MB) | 99.43 | 45 | nih.gov |
| CuO–Cu₂O Film | Methylene Blue (MB) | ~90 | 120 | mdpi.com |
Mechanistic Studies of Photocatalytic Processes
The mechanism of photocatalytic degradation by this compound involves the generation of highly reactive oxygen species (ROS). When CuO is irradiated with light of sufficient energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. mdpi.com
These charge carriers migrate to the catalyst surface and initiate redox reactions. The photogenerated holes can directly oxidize organic pollutant molecules. mdpi.com More importantly, they can react with water (H₂O) or hydroxide ions (OH⁻) to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govmdpi.com
Simultaneously, the electrons in the conduction band can be trapped by adsorbed oxygen (O₂) to form superoxide (B77818) anion radicals (•O₂⁻). mdpi.com These superoxide radicals can further react to produce other ROS, including hydrogen peroxide (H₂O₂), which also contribute to the degradation of pollutants. mdpi.com
Radical trapping experiments are commonly used to identify the dominant reactive species. Studies have confirmed that holes (h⁺) and hydroxyl radicals (•OH) are often the primary species responsible for the degradation process in CuO-based systems. nih.govmdpi.com The construction of heterojunctions, for example between CuO and Cu₂O or Bi₂WO₆, is a key strategy to enhance photocatalytic activity by promoting the separation of the electron-hole pairs at the interface, thereby reducing their recombination rate and increasing the quantum efficiency of the process. researchgate.netnih.govmdpi.com
Photocatalytic Hydrogen Evolution and CO2 Reduction
Beyond degrading pollutants, CuO-based materials are promising for converting solar energy into chemical fuels through photocatalytic water splitting for hydrogen (H₂) evolution and the reduction of carbon dioxide (CO₂) into valuable hydrocarbons.
In H₂ evolution, CuO is often used as a co-catalyst with a primary semiconductor like titanium dioxide (TiO₂). The role of CuO is to act as an electron scavenger, trapping the photogenerated electrons from the TiO₂ conduction band, which suppresses charge recombination and provides active sites for hydrogen production. nih.govmdpi.com Ternary systems, such as TiO₂/CuO/Cu nanofibers, have shown highly efficient photocatalytic H₂ evolution, with rates significantly exceeding that of pristine TiO₂. acs.org The in-situ reduction of Cu(II) to Cu(I) or Cu(0) during the photocatalytic process is often cited as a key factor in boosting H₂ production. mdpi.com
For CO₂ reduction, CuO's narrow bandgap allows for the absorption of visible light, making it an attractive photocatalyst. sci-hub.se Amorphous CuO nanoclusters grafted onto niobate nanosheets have been shown to efficiently reduce CO₂ to carbon monoxide (CO) under UV irradiation, with electrons being extracted from water to produce oxygen. acs.org Heterostructures are also effective in this application. For example, a Cu₂O/Fe₂O₃ photocatalyst delivered a high methane (B114726) (CH₄) production rate of 38.6 μmol h⁻¹ g⁻¹ from CO₂ reduction. rsc.org The coupling of CuO/Cu₂O with materials like magnesium hydroxide has been shown to improve yields of methanol (B129727) (CH₃OH) and formaldehyde (B43269) (HCOH). sci-hub.se
Energy Storage and Conversion Technologies
The electrochemical properties of this compound make it a highly suitable candidate for electrode materials in energy storage devices, particularly supercapacitors. researchgate.net
Supercapacitor Electrode Materials and Electrochemical Performance
This compound is investigated as a pseudocapacitive material for supercapacitors, which store energy through fast and reversible Faradaic redox reactions at the electrode-electrolyte interface. mdpi.com Its advantages include high theoretical specific capacitance, chemical stability, and low cost. researchgate.netmdpi.com
The electrochemical performance of CuO is highly dependent on its morphology and nanostructure. Various nanostructures such as nanowires, nanoplates, and cauliflower-like structures have been synthesized to maximize the surface area and enhance ion diffusion. mdpi.comrsc.orgresearchgate.net For instance, binder-free CuO nanoplates grown directly on nickel foam exhibited a high specific capacitance of 536 F g⁻¹ at a current density of 2 A g⁻¹. rsc.org
To overcome limitations like lower conductivity and volume changes during cycling, CuO is often combined with conductive materials like activated carbon (AC), reduced graphene oxide (rGO), or other metal oxides to form composites. acs.orgbohrium.comnih.gov A CuO@CDs (carbon dots) composite delivered a specific capacitance of 1208.88 F/g at 2 A/g. acs.org A CuO/Ag/rGO composite electrode showed a specific capacitance of 936 F g⁻¹ with high energy and power densities. bohrium.com
Asymmetric supercapacitors, which use different materials for the positive and negative electrodes, have been fabricated to widen the operating voltage window and increase energy density. A device using a Cu₂O/CuO@Cu-Carbon Cloth positive electrode and an activated carbon negative electrode achieved a high energy density of 60.26 Wh kg⁻¹ and demonstrated excellent cycling stability. nih.gov Another asymmetric supercapacitor using a binder-free CuO/Cu₂O/Cu composite electrode reached an energy density of 42 Wh kg⁻¹. rsc.org
Table 3: Electrochemical Performance of Various CuO-Based Supercapacitor Electrodes
| Electrode Material | Configuration | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Reference |
|---|---|---|---|---|---|---|
| CuO Nanoplates (binder-free) | Three-electrode | 536 | 2 | 29.4 | 12.7 (device) | rsc.org |
| CuO@CDs | Three-electrode | 1208.88 | 2 | 36.90 (device) | 8437.50 (device) | acs.org |
| CuO/Ag/rGO | Three-electrode | 936 | N/A | 130 | 500 | bohrium.com |
| Cu₂O/CuO@Cu-CCs | Asymmetric Device | 835.2 | 3.57 | 60.26 | 299.73 | nih.gov |
| CuO/Cu₂O/Cu | Asymmetric Device | 878 | 1.67 | 42 | 440 | rsc.org |
| Ni-doped CuO TFs | Three-electrode | 722 | 1 | N/A | N/A | researchgate.net |
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Activated Carbon | AC |
| Allura Red AC | C₁₈H₁₄N₂Na₂O₈S₂ |
| Bismuth Tungstate | Bi₂WO₆ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Cesium Carbonate | Cs₂CO₃ |
| Copper(I) oxide | Cu₂O |
| This compound | CuO |
| Formaldehyde | HCOH |
| Hydrogen | H₂ |
| Hydrogen Peroxide | H₂O₂ |
| Iron(III) oxide | Fe₂O₃ |
| Magnesium Hydroxide | Mg(OH)₂ |
| Methane | CH₄ |
| Methanol | CH₃OH |
| Methylene Blue | C₁₆H₁₈ClN₃S |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S |
| Niobate | Nb₃O₈⁻ |
| Palladium | Pd |
| Potassium Carbonate | K₂CO₃ |
| Potassium Hydroxide | KOH |
| Reduced Graphene Oxide | rGO |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| Tetracycline | C₂₂H₂₄N₂O₈ |
| Titanium Dioxide | TiO₂ |
Advanced Battery Applications (e.g., Lithium-Ion Batteries)
This compound (CuO) is a promising anode material for the next generation of lithium-ion batteries (LIBs) due to its high theoretical capacity of 674 mAh g⁻¹, which is significantly greater than the 372 mAh g⁻¹ of commercially used graphite (B72142) anodes. researchgate.netpurdue.edu Its appeal is further enhanced by its natural abundance, low cost, and non-toxic nature. researchgate.netmdpi.com However, the practical application of CuO in LIBs has been hindered by challenges such as low electrical conductivity and significant volume expansion during the charge-discharge cycles, which can lead to rapid capacity decay. researchgate.netub.edu
Research efforts have focused on overcoming these limitations by designing novel nanostructures and composites. Creating nanosized CuO with various morphologies—such as nanosheets, nanospheres, nanotubes, and nanowires—has been shown to improve anode performance. acs.org For instance, three-dimensional clusters of peony-shaped CuO nanosheets have demonstrated a high reversible capacity of 641.1 mAh g⁻¹ at a current density of 0.1 A g⁻¹ after 80 cycles. researchgate.net This unique structure helps to alleviate the volume expansion problem and enhances electron and ion conductivity. researchgate.net Similarly, shuttle-like CuO synthesized from commercial Cu(OH)₂ powder exhibited a high specific capacitance of 456.8 mAh g⁻¹ at 100 mA g⁻¹ with good stability over 50 cycles. researchgate.net
Another effective strategy is the hybridization of CuO with conductive materials like graphene. semanticscholar.org CuO nanoparticles, when homogeneously located on graphene sheets, act as spacers to prevent the agglomeration of the graphene sheets, thereby maintaining a high active surface area. ub.edu The graphene, in turn, provides a conductive network for rapid electron transfer and acts as a buffer to accommodate the volume changes during lithiation and delithiation. ub.edu Such CuO/graphene composites have achieved a reversible capacity of 583.5 mAh g⁻¹ with 75.5% retention after 50 cycles. ub.edu
The table below summarizes the electrochemical performance of various CuO-based anode materials for lithium-ion batteries.
| CuO-based Material | Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycle Life | Reference |
| Peony-Shaped Nanosheets | 641.1 | 0.1 | 80 cycles | researchgate.net |
| Shuttle-Like CuO | 456.8 | 0.1 | 50 cycles | researchgate.net |
| CuO/Graphene Composite | 583.5 | Not Specified | 50 cycles (75.5% retention) | ub.edu |
| Porous Defective Nanosheets | ~550 (initial) | 0.1 | Stable cycling | mdpi.com |
Photovoltaic Devices and Solar Energy Conversion
This compound is a material of significant interest for photovoltaic applications due to its favorable optoelectronic properties. As a p-type semiconductor with a direct energy band gap of approximately 1.2 eV to 1.5 eV, CuO is well-suited for absorbing a large portion of the solar spectrum. mdpi.comaip.orgresearchgate.net Its high optical absorptivity and the natural abundance and low cost of its constituent elements make it an attractive alternative to traditional silicon-based solar cells. mdpi.commeghachem.org
CuO is primarily used as an absorber layer in thin-film solar cells (TFSCs). mdpi.com Research has explored various heterojunction structures, often pairing p-type CuO with n-type materials like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.comresearchgate.netfao.org While the theoretical power conversion efficiency (PCE) for CuO-based solar cells is promising, with some simulations indicating potential efficiencies as high as 20-28%, the experimentally achieved efficiencies are currently much lower. mdpi.comresearchgate.net For instance, TiO₂/CuO solar cells prepared by reactive direct-current magnetron sputtering have achieved efficiencies of around 0.9%. mdpi.comresearchgate.net
One of the main challenges limiting the efficiency of CuO solar cells is the presence of defects at the heterojunction interface and within the CuO film itself. researchgate.netopenreview.net To enhance performance, researchers are investigating methods such as doping and creating composite materials. Doping CuO thin films with elements like Nickel (Ni) has been shown to reduce electrical resistivity and optimize the optical band gap, making it a more effective absorber layer. meghachem.org For example, doping with 1.5 wt% Ni reduced resistivity from 704.72 to 65.52 Ω·cm. meghachem.org Furthermore, incorporating a mixed phase of CuO and cuprous oxide (Cu₂O) has led to a power conversion efficiency of 2.88% in heterojunction solar cells. researchgate.netopenreview.net
CuO has also been explored as a cost-effective counter electrode material in dye-sensitized solar cells (DSSCs), as a potential replacement for expensive platinum. aip.org DSSCs using CuO/graphene composite counter electrodes have demonstrated conversion efficiencies of up to 3.40%. aip.org
The table below presents key parameters of different CuO-based solar cell configurations.
| Solar Cell Structure | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Reference |
| TiO₂/CuO | 0.9% | 16-550 mV | 75-350 µA/cm² | researchgate.net |
| CuO/Cu₂O Heterojunction | 2.88% | Not Specified | Not Specified | researchgate.netopenreview.net |
| DSSC with CuO CE | 2.73% | Not Specified | Not Specified | aip.org |
| DSSC with CuO/Graphene CE | 3.40% | Not Specified | Not Specified | aip.org |
Thermochemical Energy Storage Systems and Redox Cycles
The reversible redox reaction between this compound (CuO) and cuprous oxide (Cu₂O) (2CuO ↔ Cu₂O + 0.5O₂) presents a promising avenue for high-temperature thermochemical energy storage (TCES). This system is particularly relevant for concentrated solar power (CSP) plants, where it can store solar heat during the day and release it on demand. nih.govrsc.orgmdpi.com The CuO/Cu₂O cycle offers several advantages, including a high theoretical energy storage density (811 kJ/kg for CuO), the use of air as both a heat transfer fluid and a reactant, and the low cost of copper. researchgate.netmdpi.com
The process involves an endothermic reduction of CuO to Cu₂O at high temperatures (above 1034°C in air), effectively storing thermal energy. rsc.orgresearchgate.net This stored heat is then released through the exothermic oxidation of Cu₂O back to CuO at a lower temperature. rsc.org A significant challenge for pure CuO is its tendency to sinter and agglomerate at the high operating temperatures, which degrades its cyclic stability and performance. researchgate.net
To address this, research has focused on incorporating inert, thermally stable support materials. Materials like yttria-stabilized zirconia (YSZ), magnesium aluminate (MgAl₂O₄), and ceria (CeO₂) have been investigated to improve the cyclic stability and prevent agglomeration. nih.govresearchgate.netnih.gov Granules composed of 50-65 wt% CuO mixed with YSZ have demonstrated high and reversible redox conversion over 100 consecutive cycles between 950°C and 1050°C, yielding a gravimetric energy storage density of 470 to 615 kJ/kg. nih.govrsc.orgmdpi.com Similarly, decorating the surface of CuO with NiAl₂O₄ has been shown to significantly increase the reaction rate and provide excellent reversibility over 1000 cycles, with energy densities reaching up to 764.655 kJ/kg for heat release. sciencepublishinggroup.com
The operating conditions, such as pressure, also influence the system's performance. Pressurized oxidation (at 5.0-15.0 bar) has been found to make the rate-limiting oxidation step faster and more complete compared to near-ambient pressure. mdpi.com
The table below summarizes the performance of different CuO-based materials in thermochemical energy storage systems.
| Material Composition | Energy Storage Density (kJ/kg) | Operating Temperature (°C) | Cyclic Stability | Reference |
| 50-65 wt% CuO–YSZ Granules | 470 - 615 | 950 - 1050 | High conversion over 100 cycles | nih.govrsc.orgmdpi.com |
| CuO decorated with 15 wt% NiAl₂O₄ | 764.655 (release) | Not Specified | 98% oxidation after 1000 cycles | sciencepublishinggroup.com |
| Pure CuO/Cu₂O (pressurized oxidation) | ~500 | Not Specified | 70-90% reactivity over 20 cycles | mdpi.com |
| CuO with MgAl₂O₄ support | Not Specified | Not Specified | Improved cyclic stability | researchgate.netnih.gov |
Thermoelectric Power Generation
This compound is being investigated for thermoelectric applications, where it can convert waste heat directly into useful electrical energy via the Seebeck effect. purdue.edumeghachem.org As a p-type semiconductor, CuO possesses an attractively high Seebeck coefficient, a key parameter for efficient thermoelectric materials. researchgate.net However, its practical use is severely limited by its very low electrical conductivity and relatively high thermal conductivity, which result in a low thermoelectric figure of merit (ZT) and power factor (PF). rsc.orgresearchgate.net For commercially available pure CuO powder, the power factor is on the order of ~10⁻⁴ μW m⁻¹ K⁻². rsc.org
Research efforts are focused on enhancing the electrical conductivity of CuO without significantly compromising its Seebeck coefficient. One prominent strategy involves creating hybrid nanostructured composites. rsc.org Incorporating multi-walled carbon nanotubes (MWCNTs) into a CuO matrix has been shown to dramatically improve the power factor. CuO–MWCNT hybrid composites with less than 5 wt% MWCNTs exhibited a room-temperature power factor of ~4 μW m⁻¹ K⁻², which is orders of magnitude higher than that of pure CuO and significantly higher than composites prepared by simple mechanical mixing. rsc.org
Another approach involves doping CuO with other elements or mixing it with other oxides. Doping with alkali metal ions like lithium has been explored. lettersonmaterials.com Furthermore, creating composite materials with other oxides such as LiCoO₂ and La₀.₇Sr₀.₃MnO₃ (LSMO) has yielded promising results. A composition of 40% CuO, 30% LiCoO₂, 25% LSMO, and 5% GeO₂ achieved a Seebeck coefficient of approximately 500 μV/K, although the power factor remained low at 0.1 μW·m⁻¹·K⁻². lettersonmaterials.com A different composition with a high content of LSMO (77%) resulted in a much higher power factor of 1.859 μW·m⁻¹·K⁻². lettersonmaterials.com Mesoporous CuO nanoparticles have also been studied, where reducing the pore volume was found to enhance the power factor to 2.35 μW/mK² at 773K. aip.org
The table below highlights the thermoelectric properties of various CuO-based materials.
| Material | Seebeck Coefficient (S) | Power Factor (PF) (μW m⁻¹ K⁻²) | Temperature | Reference |
| Pure CuO Powder | ~0.6 mV/K (300K) | ~10⁻⁴ | Room Temp | rsc.orgresearchgate.net |
| CuO–MWCNT Hybrid | Not Specified | ~4 | Room Temp | rsc.org |
| CuO-LiCoO₂-LSMO-GeO₂ (40-30-25-5%) | ~500 μV/K | 0.108 | 30-250°C | lettersonmaterials.com |
| Mesoporous CuO Nanoparticles | Positive (p-type) | 2.35 | 773K | aip.org |
| CuO Nanowires | 820 μV/K | 0.37 | Not Specified | rsc.org |
Sensing Technologies
Gas Sensing Mechanisms and Selectivity for Hazardous Gases (e.g., NOx, CO, H2S)
This compound is a p-type semiconductor that has demonstrated significant potential for use in solid-state gas sensors due to its chemical stability and high sensitivity to various hazardous gases. ub.edu The sensing mechanism of CuO-based sensors primarily relies on the change in electrical resistance upon interaction with target gas molecules. For p-type semiconductors like CuO, the majority charge carriers are holes. When oxidizing gases (like NO₂) adsorb on the CuO surface, they withdraw electrons, increasing the hole concentration and thus decreasing the sensor's resistance. Conversely, reducing gases (like H₂S, CO, NH₃) react with adsorbed oxygen species (O⁻, O₂⁻) on the surface, releasing electrons back to the CuO, which recombines with holes, thereby increasing the sensor's resistance. ub.edunih.gov
CuO nanomaterials have shown particular promise for detecting hydrogen sulfide (B99878) (H₂S), often with high sensitivity and selectivity. mdpi.com At lower temperatures, the dominant mechanism for H₂S sensing is the formation of a highly resistive copper sulfide (CuS) layer on the CuO surface, leading to a significant resistance change. researchgate.netnih.gov At elevated temperatures, the mechanism shifts towards the oxidation of H₂S by chemisorbed oxygen. mdpi.com CuO nanoparticle-based sensors have demonstrated good selectivity for H₂S at a low operating temperature of 150°C. nih.gov
For other gases, the performance can be enhanced through various strategies. The selectivity and sensitivity of CuO sensors towards nitrogen dioxide (NO₂) at room temperature can be improved by modifying the synthesis conditions, which alters crystallite size, surface area, and hole concentration. csir.co.za For carbon monoxide (CO), the sensing response can be influenced by humidity, with some studies showing a reduced response in humid air due to competition between CO and water molecules for reaction sites. semanticscholar.org However, CuO nanowire-based sensors have shown low humidity interference for CO detection at higher temperatures (325°C). semanticscholar.org
The table below summarizes the gas sensing performance of CuO-based sensors for various hazardous gases.
| Target Gas | CuO Material | Operating Temperature (°C) | Key Findings | Reference(s) |
| H₂S | Nanoparticles | 150 | Good selectivity and fast recovery. | nih.gov |
| H₂S | Nanosheets | 300 | Excellent selectivity over NH₃, CH₃OH, CO, H₂. | researchgate.net |
| NO₂ | Nanoplatelets | Room Temp | Enhanced selectivity and sensitivity by tuning synthesis. | csir.co.za |
| CO | Nanowires | 325 | Low interference from humidity. | semanticscholar.org |
| NH₃, H₂S | Nanowires | Not Specified | p-type sensing behavior dominated by adsorbed oxygen. | ub.edu |
Electrochemical Biosensors for Biomolecule Detection (e.g., Glucose, Cholesterol, Lactate (B86563), DNA, Dopamine)
This compound nanomaterials are increasingly utilized in the development of non-enzymatic electrochemical biosensors. nih.govsciencepublishinggroup.com Their appeal stems from their high electrocatalytic activity, stability, low cost, and ease of synthesis, offering an alternative to traditional enzyme-based sensors which can suffer from instability. nih.govmdpi.com CuO's ability to facilitate redox reactions at low potentials makes it suitable for detecting a wide range of clinically relevant biomolecules. mdpi.com
In glucose sensing, CuO nanomaterials catalyze the direct oxidation of glucose. CuO-modified electrodes have shown high sensitivity and selectivity for glucose detection, even in the presence of common interfering species like ascorbic acid, uric acid, and dopamine (B1211576). acs.org The performance of these sensors can be enhanced by creating composites. For example, mixing CuO nanostructures with multiwall carbon nanotubes (MWCNTs) on a screen-printed electrode resulted in an ultra-high sensitivity of about 8500 μA·mM⁻¹·cm⁻² for glutamate (B1630785) detection. nih.gov
CuO-based biosensors have also been developed for other important biomolecules. For lactate detection, biosensors using mesoporous CuO on a glassy carbon electrode demonstrated a high sensitivity of 80.33 µA·mM⁻¹cm⁻². mdpi.com In another application, mixed metal oxide nanoparticles of ceria (CeO₂) and CuO were used to construct a lactate biosensor with a high sensitivity of 89.3 ± 4 μA mM⁻¹ cm⁻² and a low detection limit of 3.3 μM. researchgate.net This sensor design leverages the oxygen storage capacity of the metal oxides, making it effective even in low-oxygen environments. researchgate.net
The versatility of CuO extends to the detection of dopamine and even DNA. researchgate.netsciencepublishinggroup.com For instance, a biosensor fabricated from a carbon paste electrode modified with hemoglobin immobilized on CuO nanoparticles was developed for dopamine determination. researchgate.net Furthermore, CuO nanoparticles combined with single-walled carbon nanotubes have been used for the specific detection of DNA sequences. researchgate.net The choice of polymer matrix used to immobilize the CuO nanoparticles on the electrode surface, such as Nafion or PVP, significantly impacts the sensor's stability and performance. mdpi.com
The table below provides an overview of the performance of CuO-based electrochemical biosensors for various biomolecules.
| Target Biomolecule | Sensor Configuration | Sensitivity | Detection Limit | Reference(s) |
| Glucose | CuO Screen-Printed Electrode | Not specified | Not specified | researchgate.net |
| Glutamate | CuO-MWCNTs/SPCE | ~8500 μA·mM⁻¹·cm⁻² | 17.5 μM | nih.gov |
| Lactate | CeO₂-CuO Nanoparticles | 89.3 ± 4 μA mM⁻¹ cm⁻² | 3.3 μM | researchgate.net |
| Lactate | Mesoporous CuO/Nafion/GCE | 80.33 µA·mM⁻¹cm⁻² | Not specified | mdpi.com |
| Dopamine | CuO-Hemoglobin Modified CPE | Not specified | 14 nM (related research) | researchgate.net |
| Hydrogen Peroxide | CuONPs/PEDOT/GCE | Not specified | 8.5 μM | mdpi.com |
Environmental Remediation Research (Excluding Toxicity Assessment)
This compound (CuO) is the subject of extensive research for environmental remediation applications due to its catalytic and adsorptive properties. Its use in nanoparticle form is particularly prevalent, owing to a high surface-area-to-volume ratio which enhances its reactivity and effectiveness in treating contaminated water sources. researchgate.net Research focuses on leveraging these properties for the removal of a wide array of pollutants from aqueous environments. researchgate.netiwaponline.com
Adsorptive Removal of Contaminants from Aqueous Solutions
This compound, particularly in nanostructured forms, is recognized as an effective adsorbent material for mitigating various pollutants in water. researchgate.net Its efficacy stems from its high surface area, small size, and the relative abundance of copper, making it a low-cost option for wastewater treatment. researchgate.net Studies have demonstrated the potential of CuO nanoparticles to remove heavy metals, anions, and other inorganic compounds from aqueous solutions.
Research has shown that CuO nanoparticles can effectively remove toxic heavy metals such as mercury (Hg) and chromium (Cr). frontiersin.org In one study, nanoparticles with an average diameter of 10–20 nm achieved a 75% removal of mercury (from 200 ppb to less than 50 ppb) and a 92% removal of chromium (from 200 ppb to less than 16 ppb). frontiersin.org The adsorption process for metals like lead (Pb) and cadmium (Cd) on CuO nanoparticles has been found to follow the Langmuir adsorption isotherm model, with equilibrium being reached in approximately 20 minutes. jchr.org
Beyond heavy metals, CuO has shown remarkable efficiency in removing other ions. The highest reported adsorption capacity for CuO nanoparticles was 3152 mg/g for fluoride, indicating an ability to remove more than three times their own weight of this contaminant. researchgate.net Green-synthesized CuO nanoparticles have also proven effective in reducing various water quality parameters, achieving a 99% reduction in total dissolved matter (TDS) and conductivity, alongside a 56% reduction in both biochemical oxygen demand (BOD) and chemical oxygen demand (COD). iwaponline.com Furthermore, these nanoparticles simultaneously removed 78.8% of copper and 26% of chromium from wastewater. iwaponline.com Impregnating activated carbon with CuO nanoparticles has been shown to significantly enhance the removal of nitrate ions, increasing the capacity more than fourfold from 0.93 mg/g to 4.09 mg/g. scielo.br
The adsorption process using CuO is often spontaneous and endothermic, with thermodynamic analysis confirming its feasibility. researchgate.netfrontiersin.org The reusability of CuO nanoparticles is a key advantage, with studies showing they can be used for up to five cycles with over 80% recovery of pollutants in most cases. researchgate.net
Adsorptive Removal of Contaminants by this compound
This table summarizes research findings on the efficiency of this compound-based materials in adsorbing various pollutants from water.
| Contaminant | Adsorbent Material | Removal Efficiency / Adsorption Capacity | Source |
|---|---|---|---|
| Fluoride | CuO Nanoparticles | 3152 mg/g | researchgate.net |
| Chromium (Cr) | CuO Nanoparticles (10-20 nm) | 92% | frontiersin.org |
| Mercury (Hg) | CuO Nanoparticles (10-20 nm) | 75% | frontiersin.org |
| Nitrate | CuO Nanoparticles on Activated Carbon | 4.09 mg/g | scielo.br |
| Total Dissolved Matter (TDS) | Green-Synthesized CuO Nanoparticles | 99% | iwaponline.com |
| Conductivity (σ) | Green-Synthesized CuO Nanoparticles | 99% | iwaponline.com |
| Biochemical Oxygen Demand (BOD) | Green-Synthesized CuO Nanoparticles | 56% | iwaponline.com |
| Chemical Oxygen Demand (COD) | Green-Synthesized CuO Nanoparticles | 56% | iwaponline.com |
| Lead (Pb) & Cadmium (Cd) | CuO Nanoparticles | Equilibrium reached in 20 mins | jchr.org |
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the in-situ generation of highly reactive chemical species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. researchgate.netopen.ac.uk this compound is a prominent catalyst in several AOPs, including photocatalysis and sonocatalysis, due to its semiconductor properties and ability to enhance the formation of these reactive radicals. researchgate.netresearchgate.net
In photocatalysis, CuO acts as a semiconductor that, when illuminated with light (such as visible light or UV radiation), generates electron-hole pairs. tandfonline.comiust.ac.ir These charge carriers react with water and oxygen to produce reactive oxygen species that break down organic pollutants into less harmful substances. tandfonline.com Research has demonstrated high degradation efficiencies for various contaminants using this method. For instance, the complete photocatalytic degradation of Methylene Blue dye was achieved in 100 minutes using CuO nanoparticles. researchgate.net In another study, a 99% removal efficiency of phenol (B47542) was obtained in a batch system under UV irradiation with a CuO nanoparticle concentration of 55 mg/L at a pH of 6. ijcce.ac.ir The process has also been shown to eliminate 100% of several organic compounds, including naphthalene (B1677914) and hexadecane, from textile wastewater. oiccpress.com
Sonocatalysis is another AOP where CuO nanoparticles have shown significant promise. This process uses ultrasonic waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles—which creates localized hotspots of extreme temperature and pressure. rsc.org These conditions, in the presence of a catalyst like CuO, accelerate the decomposition of pollutants. oiccpress.com The sonocatalytic degradation of chemical oxygen demand (COD) from landfill leachate using CuO nanoparticles reached an efficiency of 85.82% under optimal conditions. nih.gov In studies on textile wastewater, sonocatalysis using CuO achieved degradation rates of up to 84% for pollutants like naphthalene. oiccpress.com
CuO is also utilized in other AOPs, such as catalytic wet peroxide oxidation, where it is often part of mixed oxide systems. A Cu-Co mixed oxide catalyst demonstrated 82% phenol oxidation within 40 minutes. jwent.net Green-synthesized CuO nanoparticles have been used for the catalytic degradation of direct violet dye in the presence of hydrogen peroxide, where the process was found to be spontaneous and endothermic. nih.gov
Degradation of Pollutants by this compound in AOPs
This table highlights the effectiveness of this compound as a catalyst in various Advanced Oxidation Processes for water treatment.
| Process | Target Pollutant | Degradation Efficiency | Source |
|---|---|---|---|
| Photocatalysis (UV) | Phenol | 99% | ijcce.ac.ir |
| Photocatalysis | Naphthalene, Hexadecane, etc. | 100% | oiccpress.com |
| Photocatalysis | Methylene Blue | 100% in 100 mins | researchgate.net |
| Photocatalysis | Rhodamine B, Methyl Orange | Effective degradation under visible light | tandfonline.com |
| Sonocatalysis | Chemical Oxygen Demand (COD) | 85.82% | nih.gov |
| Sonocatalysis | Naphthalene | 84% | oiccpress.com |
| Catalytic Wet Peroxide Oxidation | Phenol | 82% (with Cu-Co mixed oxide) | jwent.net |
| AOP with H₂O₂ | Direct Violet Dye | High catalytic degradation | nih.gov |
Future Research Directions and Emerging Paradigms for Copper Ii Oxide
Development of Novel Synthesis Routes for Enhanced Properties
The synthesis method of copper(II) oxide (CuO) nanoparticles significantly influences their physicochemical properties and, consequently, their performance in various applications. mdpi.com Future research is increasingly focused on developing novel synthesis routes that offer precise control over particle size, morphology, and crystallinity to enhance their functional properties.
A promising area of research is the exploration of green synthesis methods that utilize plant extracts and other biological resources. mdpi.comnih.gov These methods are not only environmentally friendly but can also act as capping and reducing agents, influencing the final characteristics of the nanoparticles. For instance, the use of durian husk extract has been shown to produce spherical CuO nanoparticles with an average size of 35–50 nm, which exhibit excellent photocatalytic activity for treating landfill leachate. mdpi.com
Hydrothermal synthesis is another key area of investigation, valued for its ability to produce highly crystalline and well-dispersed nanoparticles with controlled morphologies by adjusting parameters like temperature and reaction time. dergipark.org.tr Research has demonstrated that lower temperatures and shorter reaction times in hydrothermal synthesis can yield smaller, more spherical nanoparticles (around 9-11 nm), while higher temperatures and longer durations lead to larger, rod-like structures (19-45 nm). dergipark.org.tr This control over morphology is crucial, as properties like photocatalytic efficiency and electrochemical performance are size- and shape-dependent. nih.gov
Other innovative synthesis techniques being explored include:
Microwave-assisted synthesis: This method offers rapid and uniform heating, leading to the fast formation of CuO nanostructures with high purity. nih.gov
Sonochemical method: Utilizes ultrasonic waves to create acoustic cavitation, which can induce the formation of uniform nanoparticles. mdpi.com
Electrochemical methods: Allow for the control of nanoparticle size and morphology by varying parameters such as current density, temperature, and electrolyte composition. mdpi.com
The ability to tailor the properties of CuO through these advanced synthesis routes is critical for its application in fields ranging from catalysis and sensing to biomedical devices. mdpi.com
Advanced Multifunctional Composites and Hybrid Materials Incorporating this compound
The integration of this compound into composites and hybrid materials is a rapidly advancing field aimed at creating multifunctional materials with synergistic properties. nih.govnih.gov These advanced materials combine the unique characteristics of CuO with other materials like polymers, metal oxides, and carbon-based nanostructures to achieve enhanced performance for a wide range of applications. nih.govmdpi.com
In the realm of environmental remediation and catalysis, CuO-based hybrid materials are showing great promise. nih.govmdpi.com Composites containing CuO and other metal oxides, such as iron(III) oxide, dispersed within an anion exchanger matrix have demonstrated enhanced antimicrobial properties and catalytic activity for the synthesis of triazoles. mdpi.com These hybrid ion exchangers have also shown excellent kinetic properties for the oxidation and adsorption of contaminants like arsenic(III). mdpi.com
Furthermore, the development of hybrid materials incorporating high-performance fibers and metals with CuO is leading to composites with improved mechanical strength and functional characteristics like enhanced electrical conductivity and thermal resistance. mdpi.com The incorporation of nanomaterials such as graphene and carbon nanotubes into ceramic matrix composites with CuO can significantly improve their mechanical, thermal, and electrical properties. mdpi.com
Future research in this area will likely focus on:
Developing novel synthesis methods for these composites to ensure a uniform dispersion and strong interfacial bonding between CuO and the matrix material.
Exploring new combinations of materials to create composites with tailored functionalities for specific applications, such as sensors, energy storage devices, and biomedical systems. nih.gov
Investigating the synergistic effects between CuO and other components to fully understand and optimize the performance of these advanced materials.
In-depth Mechanistic Understanding through Operando Characterization
A deeper, real-time understanding of the structural and chemical evolution of this compound during catalytic and electrochemical processes is crucial for designing more efficient and stable materials. Operando characterization techniques, which allow for the analysis of materials under actual working conditions, are at the forefront of this research. researchgate.net
Techniques such as operando Raman spectroscopy, X-ray absorption spectroscopy (XAS), and X-ray diffraction (XRD) are providing unprecedented insights into the dynamic changes that CuO undergoes. researchgate.netannualreviews.org For instance, operando Raman spectroscopy has been used to track the potential-dependent reduction of Cu₂O nanocubes during the CO₂ reduction reaction (CO₂RR), revealing the surface coverage of reaction intermediates. acs.org This has led to the discovery that the ratio of different CO vibrational bands correlates with the Faradaic efficiency for multicarbon products. acs.org
Similarly, operando XAS has been instrumental in studying the transformation of CuOₓ to Cu⁰ during electrochemical CO₂RR. nih.gov These studies have shown that the initial oxide layer is often reduced to metallic copper nanoparticles under reaction conditions. nih.gov Combining operando XAS with other techniques like quasi-in-situ X-ray photoelectron spectroscopy (XPS) and attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy can provide a more complete picture of the catalyst's electronic structure, the presence of surface intermediates, and the reaction mechanism. researchgate.netnih.gov
Key research findings from operando studies include:
The identification of in-situ generated metastable copper clusters as active sites for CO₂ reduction to ethanol (B145695). nih.gov
The observation of surface reconstruction and shape changes in CuO nanocubes during CO₂ electrolysis. annualreviews.org
The role of co-adsorbed species like hydroxide (B78521) and CO in enhancing the selectivity towards ethanol during pulsed CO₂ electroreduction. osti.gov
Future research will continue to leverage and refine these operando techniques to unravel complex reaction mechanisms. The integration of multiple operando methods will be essential for obtaining a comprehensive understanding of the structure-activity relationships in CuO-based materials, paving the way for the rational design of next-generation catalysts and energy conversion devices. researchgate.net
Upscaling and Industrialization Challenges in this compound Production for Advanced Applications
While the synthesis of this compound nanomaterials with tailored properties shows great promise in the laboratory, significant challenges remain in scaling up production for industrial applications. researchgate.net Bridging the gap between lab-scale synthesis and large-scale, cost-effective manufacturing is a critical hurdle for the commercialization of CuO-based technologies.
One of the primary challenges is maintaining the desired material properties, such as particle size, morphology, and purity, during large-scale production. researchgate.net Synthesis methods that work well on a small scale may not be directly transferable to an industrial setting due to issues with heat and mass transfer, reaction kinetics, and process control.
Furthermore, the cost of precursor materials and the energy consumption of the synthesis process are major considerations for industrialization. mdpi.com Green synthesis routes, which utilize low-cost, renewable resources and operate under mild conditions, are being explored as a sustainable and economically viable alternative to conventional methods that often involve hazardous chemicals and high energy input. mdpi.comnih.gov
The scalability of different synthesis methods varies. For example, while hydrothermal and microwave-assisted methods can produce high-quality materials, their scalability may be limited by the need for specialized high-pressure or microwave reactors. dergipark.org.trnih.gov In contrast, co-precipitation methods are often simpler and more amenable to large-scale production, but may offer less control over the final material properties. scielo.br
To overcome these challenges, future research will need to focus on:
Developing scalable and continuous synthesis processes that allow for precise control over nanoparticle characteristics.
Optimizing reaction parameters to maximize yield and minimize energy consumption.
Exploring cost-effective and environmentally friendly precursor materials and synthesis routes. mdpi.com
Addressing the challenges of handling and processing large quantities of nanomaterials safely and efficiently.
The successful industrialization of CuO production will be crucial for realizing the full potential of this versatile material in applications ranging from catalysis and energy storage to environmental remediation and antimicrobial coatings. scielo.brresearchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful paradigm to accelerate the design and discovery of new this compound-based materials with optimized properties. nih.gov These computational tools can analyze vast datasets, identify complex structure-property relationships, and predict the performance of novel materials, significantly reducing the time and cost associated with traditional trial-and-error experimentation. arxiv.org
ML models can be trained on existing experimental and computational data to predict key material properties, such as bandgap, catalytic activity, and mechanical strength, based on the material's composition and structure. mdpi.comtechscience.com For instance, machine learning frameworks have been developed to predict the bandgap of metal oxides, enabling the rapid screening of potential candidates for photoelectrochemical applications. mdpi.com
In the context of CuO, AI and ML can be applied to:
Accelerate materials discovery: By screening large compositional spaces to identify promising new CuO-based materials with desired properties. mdpi.com
Optimize synthesis parameters: ML models can learn the complex relationships between synthesis conditions (e.g., temperature, pH, precursor concentrations) and the resulting material properties, guiding the synthesis of CuO with tailored characteristics.
Design multifunctional composites: AI can be used to predict the properties of hybrid materials incorporating CuO, facilitating the design of composites with synergistic functionalities. arxiv.org
Understand reaction mechanisms: By analyzing data from operando characterization studies, ML can help to uncover complex reaction pathways and identify key descriptors for catalytic activity.
An example of this approach is the use of a genetic algorithm-assisted Catboost machine-learning model to design high-strength, high-conductivity copper alloys, which achieved over 93% accuracy in predicting optimized property combinations. techscience.com While this example focuses on copper alloys, similar methodologies can be applied to the design of advanced CuO materials.
The future of CuO materials design will likely involve a closed-loop approach where AI and ML algorithms guide experimental synthesis and characterization, and the resulting data is fed back into the models to continuously improve their predictive accuracy. arxiv.org This integration of computational and experimental efforts holds the key to unlocking the full potential of this compound in a wide range of advanced applications.
Q & A
Q. What are the standard laboratory safety protocols for handling Copper(II) oxide (CuO)?
this compound is classified as a Particularly Hazardous Substance (PHS). Researchers must:
- Complete chemical safety training (e.g., "Managing Laboratory Chemicals") within the last three years.
- Review and sign the Safety Data Sheet (SDS) and Standard Operating Procedure (SOP) for CuO.
- Obtain approval from the Principal Investigator (PI) and Chemical Hygiene Officer (CHO) before use.
- Use personal protective equipment (PPE) and ensure proper ventilation during experiments .
Q. How can the stoichiometry of CuO reactions be validated experimentally?
A common method involves reacting CuO with hydrochloric acid (HCl):
- Balance the equation: CuO + 2HCl → CuCl₂ + H₂O .
- Measure the mass of reactants (e.g., 201.25 kg CuO) and products (CuCl₂) using gravimetric analysis.
- Calculate theoretical yield and compare with experimental results to assess purity or side reactions .
Q. What experimental design is recommended for determining the empirical formula of CuO?
Use methane reduction in a controlled setup:
- Pass methane gas over heated CuO in a glass tube, reducing it to metallic copper.
- Measure mass changes of CuO and resultant copper.
- Calculate the oxygen-to-copper ratio to confirm the formula (Cu:O ≈ 1:1) .
Q. What are the standard methods for synthesizing CuO in a laboratory setting?
Q. How does CuO react with strong acids, and how can this be applied in material synthesis?
CuO reacts exothermically with acids like HCl, HNO₃, or H₂SO₄ to form corresponding copper salts:
- Example: CuO + H₂SO₄ → CuSO₄ + H₂O .
- These reactions are foundational for synthesizing copper-based catalysts or coordination complexes .
Advanced Research Questions
Q. What mechanistic insights explain CuO’s role in aerobic oxidation catalysis?
CuO acts as a redox mediator in aerobic oxidation reactions (e.g., alcohol-to-ketone conversion):
Q. How can researchers address data contradictions in CuO reduction experiments?
- Reproducibility issues may arise from variable particle size, temperature gradients, or impurities.
- Standardize reduction conditions (e.g., H₂ flow rate, temperature) and use statistical tools (e.g., RSD <2%) to validate results.
- Cross-validate with thermogravimetric analysis (TGA) or XRD .
Q. What methodologies optimize CuO-based nanocomposites for environmental applications?
- Synthesize MgO/PEG/GO nanocomposites via sol-gel or solvothermal methods.
- Characterize using SEM and FTIR to confirm CuO dispersion.
- Test Cu²⁺ removal efficiency via ICP-MS, achieving >95% reproducibility (RSD ≈1.1%) under optimized pH and temperature .
Q. How does electrochemical synthesis influence CuO’s structural properties?
- Use alternating current (AC) in alkaline or neutral electrolytes to deposit CuO on electrodes.
- Analyze polarization curves to identify Cu(I)/Cu(II) transitions and optimize electrolysis parameters (e.g., current density, pH).
- Characterize resultant CuO powders via BET surface area analysis .
Q. What molecular mechanisms underlie CuO’s antimicrobial activity?
- CuO nanoparticles release Cu²⁺ ions, which penetrate microbial membranes and generate reactive oxygen species (ROS).
- ROS (e.g., H₂O₂, ·OH) disrupt cellular redox balance, damaging DNA and proteins.
- Quantify ion release kinetics in simulated biological fluids (e.g., gastric fluid) using atomic absorption spectroscopy (AAS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
